molecular formula C12H8Br2S2 B8812744 Tubulin inhibitor 28 CAS No. 71112-91-9

Tubulin inhibitor 28

货号: B8812744
CAS 编号: 71112-91-9
分子量: 376.1 g/mol
InChI 键: SGCNNRITIDAACO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tubulin inhibitor 28 is a useful research compound. Its molecular formula is C12H8Br2S2 and its molecular weight is 376.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

71112-91-9

分子式

C12H8Br2S2

分子量

376.1 g/mol

IUPAC 名称

1-bromo-2-[(2-bromophenyl)disulfanyl]benzene

InChI

InChI=1S/C12H8Br2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H

InChI 键

SGCNNRITIDAACO-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C(=C1)SSC2=CC=CC=C2Br)Br

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the small molecule known as Tubulin inhibitor 28. Due to the generic nature of this designation, this document focuses on the compound most frequently referenced by commercial suppliers as "this compound" or "compound 2g". It is crucial for researchers to verify the specific chemical structure and origin of any compound designated as such, as the scientific literature contains multiple, distinct molecules referred to as "compound 28".

Core Mechanism of Action: Inhibition of Microtubule Polymerization

This compound is a potent inhibitor of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[3] They are dynamic polymers formed from α- and β-tubulin heterodimers. The dynamic instability of microtubules, a constant cycling between polymerization (growth) and depolymerization (shrinkage), is vital for the formation of the mitotic spindle during cell division.[3][4]

This compound exerts its biological effects by directly interfering with this process. By inhibiting the polymerization of tubulin dimers, it prevents the formation of microtubules. This leads to the disruption and disassembly of the mitotic spindle, a crucial structure for proper chromosome segregation.[5] This interference activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells.[5]

While the precise binding site of this compound on the tubulin dimer has not been definitively specified in publicly available literature, small molecule inhibitors of tubulin polymerization frequently target the colchicine-binding site, located at the interface between the α- and β-tubulin subunits.[6][7] Binding at this site induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice.[8]

Signaling Pathways

The primary mechanism of this compound triggers a well-defined signaling cascade that leads to cell cycle arrest and apoptosis. The disruption of microtubule dynamics is the initiating event.

cluster_0 Cellular Entry cluster_1 Mechanism of Action cluster_2 Cellular Consequences inhibitor This compound tubulin α/β-Tubulin Dimers inhibitor->tubulin inhibit tubulin->inhibit polymerization Microtubule Polymerization inhibit->polymerization Inhibition disruption Mitotic Spindle Disruption inhibit->disruption Leads to microtubules Microtubule Network (Mitotic Spindle) polymerization->microtubules microtubules->disruption sac Spindle Assembly Checkpoint (SAC) Activation disruption->sac arrest G2/M Phase Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of microtubule destabilization by this compound.

Quantitative Data

The available quantitative data for this compound (compound 2g) is summarized below. This data highlights its potency as a direct inhibitor of tubulin polymerization and its resulting anti-proliferative effects on cancer cells.

ParameterValue (IC₅₀)Target/Cell LineReference
Tubulin Polymerization Inhibition1.2 µMPurified Tubulin[1][2]
Anti-proliferative Activity>10 µMMCF-7 (Human Breast Adenocarcinoma)[2]

Key Experimental Protocols

The characterization of tubulin inhibitors like compound 28 relies on a set of standard biochemical and cell-based assays. Detailed methodologies for these key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The fluorescence-based method is highly sensitive and suitable for determining inhibitory potency (IC₅₀).

start Start: Prepare Reagents prep_comp Prepare Serial Dilutions of Inhibitor 28 start->prep_comp prep_tub Prepare Tubulin Master Mix (Tubulin, GTP, DAPI) on Ice start->prep_tub plate_setup Add Inhibitor Dilutions to 96-well Plate prep_comp->plate_setup initiate Initiate Polymerization: Add Tubulin Mix to Wells prep_tub->initiate plate_setup->initiate read Measure Fluorescence (Ex: 360nm, Em: 450nm) every 60s for 60 min at 37°C initiate->read analyze Analyze Data: Plot Fluorescence vs. Time read->analyze calc Calculate % Inhibition and Determine IC50 analyze->calc end End calc->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Thaw purified tubulin protein, GTP stock, and a fluorescent reporter (e.g., DAPI) on ice. All buffers should be pre-chilled.

    • Prepare a Tubulin Master Mix on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), DAPI (final concentration 10 µM), and purified tubulin (final concentration 3 mg/mL).

    • Prepare a 10x working stock of this compound in General Tubulin Buffer (with minimal DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., colchicine).

  • Assay Procedure:

    • Pre-warm a black, opaque 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (inhibitor, vehicle, positive control) to the appropriate wells.

    • To initiate the reaction, add 90 µL of the cold Tubulin Master Mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

    • Plot the change in fluorescence intensity versus time for each concentration.

    • Determine the rate of polymerization for each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a dose-response curve fit.[9][10]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, revealing cell cycle arrest induced by the inhibitor.

start Start: Seed Cells treat Treat Cells with Inhibitor 28 (various conc.) for 24h start->treat harvest Harvest Cells (Trypsinize & Collect) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix Cells in Ice-Cold 70% Ethanol wash_pbs->fix stain Stain DNA with Propidium Iodide (PI) & RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms to Quantify Cell Cycle Phases acquire->analyze end End analyze->end

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

  • Staining and Analysis:

    • Centrifuge the fixed cells (850 x g for 5 minutes) and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, recording at least 10,000 single-cell events per sample.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[3][4][6]

Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the microtubule cytoskeleton, providing qualitative and quantitative evidence of microtubule disruption following inhibitor treatment.

start Start: Seed Cells on Coverslips treat Treat Cells with Inhibitor 28 start->treat fix Fix Cells (e.g., 4% PFA) treat->fix perm Permeabilize Cells (e.g., 0.1% Triton X-100) fix->perm block Block with 1% BSA perm->block primary_ab Incubate with Primary Ab (anti-α-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount Coverslips on Slides counterstain->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) onto sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in the dark for 1 hour.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Perform a final wash with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope. Untreated cells should show a well-defined, filamentous microtubule network, whereas treated cells are expected to show a diffuse, depolymerized tubulin stain.[5][8][11]

References

Technical Guide: Tubulin Inhibitor 28 (Compound 2g)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 28, also referred to as compound 2g, is a synthetic small molecule identified as a potent inhibitor of tubulin polymerization. Its chemical name is 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene. By disrupting microtubule dynamics, this compound exhibits anti-proliferative properties, making it a subject of interest in cancer research. This technical guide provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols for its characterization.

Chemical Structure and Properties

  • IUPAC Name: 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene

  • Synonyms: this compound, Compound 2g

  • CAS Number: 71112-91-9

  • Molecular Formula: C₁₂H₈Br₂S₂

  • Molecular Weight: 376.13 g/mol

Chemical Structure:

Biological Activity and Quantitative Data

This compound functions as a microtubule-destabilizing agent. It is reported to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 1.2 µM. Furthermore, it demonstrates anti-proliferative activity against the human breast cancer cell line MCF-7, with an IC₅₀ value greater than 10 µM.

Table 1: Quantitative Biological Data

ParameterValueCell Line/System
Tubulin Polymerization IC₅₀1.2 µMIn vitro
Anti-proliferative IC₅₀>10 µMMCF-7

Mechanism of Action

As a tubulin polymerization inhibitor, compound 2g likely binds to tubulin, the protein subunit of microtubules. This interaction prevents the assembly of tubulin dimers into microtubules. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis (programmed cell death). While the precise binding site of compound 2g on tubulin has not been definitively reported in the provided search results, many small molecule tubulin inhibitors with similar mechanisms of action bind to the colchicine-binding site on β-tubulin.

Signaling Pathway

The inhibition of tubulin polymerization by compounds like this compound initiates a signaling cascade that culminates in apoptosis. This pathway is a common mechanism for colchicine-binding site inhibitors.

G cluster_0 Cellular Effects cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Cascade Tubulin_Inhibitor_28 This compound (Compound 2g) Tubulin_Polymerization Tubulin Polymerization Tubulin_Inhibitor_28->Tubulin_Polymerization Inhibition Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Disruption Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Impairment G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Synthesis of 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene

While a specific detailed synthesis protocol for this exact compound was not found in the initial search, a general and plausible method for the synthesis of symmetrical diaryl disulfides involves the coupling of aryl halides. A potential synthetic route is outlined below.

Experimental Workflow for Synthesis

G Start Starting Material: 2-Bromothiophenol Oxidation Oxidation Reaction (e.g., with I₂ or H₂O₂) Start->Oxidation Purification Purification (e.g., Column Chromatography) Oxidation->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Final Product: 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromothiophenol in a suitable solvent such as ethanol or dichloromethane.

  • Oxidizing Agent: To the stirred solution, add an oxidizing agent. Common reagents for this type of disulfide bond formation include iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction if necessary (e.g., with sodium thiosulfate solution if iodine was used). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify it by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of purified tubulin.

Experimental Workflow for Tubulin Polymerization Assay

G Reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Test Compound Incubation Incubate at 37°C Reagents->Incubation Measurement Measure Absorbance at 340 nm (Kinetic Read) Incubation->Measurement Analysis Data Analysis: - Plot Absorbance vs. Time - Determine IC₅₀ Measurement->Analysis

Caption: Workflow for the tubulin polymerization assay.

Procedure:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of this compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the anti-proliferative effect of the compound on cancer cells.

Experimental Workflow for MTT Assay

G Cell_Seeding Seed MCF-7 cells in a 96-well plate Treatment Treat cells with various concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Analysis Calculate cell viability and IC₅₀ Absorbance_Measurement->Analysis

Caption: Workflow for the cell viability (MTT) assay.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Experimental Workflow for Cell Cycle Analysis

G Cell_Treatment Treat cells with this compound Harvest_and_Fix Harvest and fix cells (e.g., with 70% ethanol) Cell_Treatment->Harvest_and_Fix Staining Stain with Propidium Iodide (PI) and treat with RNase Harvest_and_Fix->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis Quantify cell cycle phases (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the compound.

Experimental Workflow for Apoptosis Assay

G Cell_Treatment Treat cells with this compound Harvest_Cells Harvest cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis Quantify live, apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis

Caption: Workflow for the apoptosis assay.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate and quantify live, early apoptotic, late apoptotic, and necrotic cell populations.

The Synthesis of Diaryl Disulfide Tubulin Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic strategies, experimental protocols, and structure-activity relationships of diaryl disulfide compounds as potent inhibitors of tubulin polymerization.

Introduction

The dynamic instability of microtubules, essential for mitotic spindle formation and cell division, presents a prime target for anticancer drug development. Diaryl disulfide compounds have emerged as a promising class of tubulin polymerization inhibitors, often acting at the colchicine binding site. These agents induce cell cycle arrest, primarily in the G2/M phase, and trigger apoptosis in cancer cells. This technical guide provides a comprehensive overview of the synthesis of diaryl disulfide tubulin inhibitors, detailing synthetic methodologies, experimental protocols, and quantitative biological data to support researchers and drug development professionals in this field.

Core Synthetic Strategies

The synthesis of diaryl disulfide tubulin inhibitors typically involves two key stages: the preparation of substituted aryl thiols and the subsequent formation of the disulfide bridge. Many strategies focus on creating analogues of potent natural products like Combretastatin A-4, replacing the cis-stilbene bridge with a disulfide linkage to improve stability and biological activity.[1][2]

Synthesis of Key Aryl Thiol Precursors

The biological activity of diaryl disulfide tubulin inhibitors is highly dependent on the substitution patterns of the two aryl rings. A common motif is the 3,4,5-trimethoxyphenyl ring, which is crucial for high affinity to the colchicine binding site.[1]

Synthesis of 3,4,5-Trimethoxythiophenol: A reliable synthesis of this key precursor is essential. One approach involves the multi-step conversion of 3,4,5-trimethoxybenzoic acid. This process includes halogenation, ammonolysis, Hoffman rearrangement to form 3,4,5-trimethoxyaniline, followed by diazotization and subsequent reaction with a sulfur source.[3]

Formation of the Diaryl Disulfide Bridge

Several methods are available for the formation of both symmetrical and unsymmetrical diaryl disulfides.

  • Oxidation of Thiols: This is a common method for synthesizing symmetrical disulfides. A variety of oxidizing agents can be employed.

  • Reaction of Thiols with Sulfenyl Chlorides: This is a versatile method for preparing unsymmetrical disulfides. One thiol is converted to a highly reactive sulfenyl chloride, which then reacts with a second, different thiol.[4][5]

  • One-Pot Syntheses: Efficient one-pot procedures have been developed for the synthesis of unsymmetrical disulfides, often involving the in-situ generation of a reactive sulfur intermediate.[4][5]

Quantitative Data on Biological Activity

The potency of diaryl disulfide tubulin inhibitors is typically evaluated by their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines, expressed as IC50 values.

Inhibition of Tubulin Polymerization
CompoundDescriptionTubulin Polymerization IC50 (µM)Reference
Diaryl Disulfide 8Bis(3,4,5-trimethoxyphenyl) disulfideModerate Activity[6]
Diaryl Disulfide AnalogHalogenated diaryl disulfide1.2 - 5.1[2]
Diaryl Thiosulfonate AnalogHalogenated diaryl thiosulfonate1.2 - 9.1[2]
Cytotoxicity Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6yHCT-116Colon Cancer2.65[7]
Compound 6iSGC-7901Gastric Cancer0.011-0.015[8]
Compound 6iA549Lung Cancer0.011-0.015[8]
Compound 6iHT-1080Fibrosarcoma0.011-0.015[8]
Compound 10tHeLaCervical Cancer0.19-0.33[9]
Compound 10tMCF-7Breast Cancer0.19-0.33[9]
Compound 10tSGC-7901Gastric Cancer0.19-0.33[9]
Diaryl Sulfide 25MCF-7Breast Cancer4.5[5]

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Diaryl Sulfides via Sulfenyl Chlorides[5]
  • Preparation of the Aryl Zinc Reagent: To a solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add a solution of i-PrMgCl·LiCl (1.1 mmol) in THF. Stir the mixture at room temperature for 2 hours.

  • Formation of the Sulfenyl Chloride: In a separate flask, dissolve the thiol (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Coupling Reaction: Add the freshly prepared aryl zinc reagent to the sulfenyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.

Tubulin Polymerization Assay (Turbidity-Based)
  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a GTP stock solution (10 mM). Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the slope of the initial linear phase. The IC50 value is the concentration of the inhibitor that reduces the rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the diaryl disulfide inhibitor for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway of Tubulin Inhibition Leading to Apoptosis

Signaling Pathway of Diaryl Disulfide Tubulin Inhibitors Diaryl Disulfide Diaryl Disulfide Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Diaryl Disulfide->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Defect->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Downstream effects of tubulin polymerization inhibition.

General Experimental Workflow for Synthesis and Evaluation

Experimental Workflow for Diaryl Disulfide Tubulin Inhibitors cluster_0 Synthesis cluster_1 Biological Evaluation Aryl_Thiol_Synthesis Aryl Thiol Precursor Synthesis Disulfide_Formation Disulfide Bridge Formation Aryl_Thiol_Synthesis->Disulfide_Formation Purification_Characterization Purification and Characterization Disulfide_Formation->Purification_Characterization Tubulin_Polymerization_Assay Tubulin Polymerization Assay Purification_Characterization->Tubulin_Polymerization_Assay Cytotoxicity_Assay Cytotoxicity Assays (IC50 Determination) Tubulin_Polymerization_Assay->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Cell_Cycle_Analysis->Apoptosis_Assay

Caption: From chemical synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Logic

Structure-Activity Relationship of Diaryl Disulfide Tubulin Inhibitors Core_Scaffold Diaryl Disulfide Core Scaffold A_Ring A-Ring (e.g., 3,4,5-trimethoxyphenyl) Core_Scaffold->A_Ring B_Ring B-Ring (Substituted Phenyl) Core_Scaffold->B_Ring Disulfide_Linker Disulfide Linker Core_Scaffold->Disulfide_Linker High_Activity High Biological Activity A_Ring->High_Activity 3,4,5-trimethoxy is optimal Low_Activity Low Biological Activity A_Ring->Low_Activity Alterations decrease activity B_Ring->High_Activity Flexible for modification (e.g., halogens) Disulfide_Linker->High_Activity More stable than cis-stilbene

Caption: Key structural features influencing biological activity.

References

An In-depth Technical Guide on Combretastatin A-4 Analogue Compounds Designated as "2g"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2] Its simple chemical structure and significant cytotoxic activity have made it a lead compound for the development of numerous analogues aimed at improving its pharmacological properties, such as water solubility and metabolic stability.[2][3] A common nomenclature in the scientific literature for newly synthesized compounds in a series is a number followed by a letter. Our review of the literature reveals that several distinct Combretastatin A-4 analogues have been designated as "compound 2g" in different research studies. This guide provides a detailed overview of these specific compounds, summarizing their biological activities, experimental protocols, and mechanisms of action based on the available scientific literature.

Pyrazole-Based Analogue Compound 2g

A study focused on cis-restricted pyrazole analogues of Combretastatin A-4 identified compound 2g as a potent derivative. This compound is chemically described as 3-(3',4',5'-trimethoxyphenyl)-4-(4'-ethoxyphenyl)-1-methylpyrazole.[4]

Data Presentation
CompoundCell LineIC50 (nM)[4]
2g SKOV (human ovarian cancer)17
2g MDA-MB-231 (human breast cancer)31
Experimental Protocols

Antiproliferative Activity Assay: [4]

  • Cell Lines: Human ovarian (SKOV) and human breast (MDA-MB-231) cancer cell lines were used.

  • Method: The antiproliferative activity was determined using a standard cell viability assay. Cells were seeded in 96-well plates and treated with various concentrations of compound 2g.

  • Incubation: The cells were incubated for a specified period.

  • Analysis: Cell viability was assessed using a colorimetric assay, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) were calculated.

Tubulin Polymerization Assay: [4]

  • Method: The effect of compound 2g on tubulin polymerization was evaluated using an in vitro assay with purified tubulin.

  • Procedure: Compound 2g (at a concentration of 10 µM) was incubated with a solution of tubulin. The polymerization of tubulin was induced by raising the temperature.

  • Measurement: The extent of tubulin polymerization was monitored by measuring the increase in turbidity or fluorescence over time. The activity of compound 2g was compared to that of Combretastatin A-4.

Signaling Pathway

The primary mechanism of action for Combretastatin A-4 and its analogues is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

G cluster_0 Compound 2g Action Compound_2g Compound 2g Tubulin α/β-Tubulin Dimers Compound_2g->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of pyrazole-based compound 2g.

Diaryl Disulfide Analogue Compound 2g

In a study exploring diaryl disulfides as Combretastatin A-4 analogues, a compound designated as 2g was synthesized and evaluated for its antitubulin and cytotoxic activities.[5]

Data Presentation
CompoundAssayIC50 (µM)[5]
2g Tubulin Polymerization Inhibition1.2
CA-4 (control)Tubulin Polymerization Inhibition0.54
Experimental Protocols

Tubulin Polymerization Assay: [5]

  • Source of Tubulin: Bovine brain tubulin was used.

  • Procedure: Varying concentrations of compound 2g were preincubated with tubulin in a glutamate buffer at 30 °C and then cooled to 0 °C. GTP was added, and the mixture was warmed to 30 °C to initiate polymerization.

  • Measurement: Tubulin assembly was monitored by measuring the change in turbidity at 350 nm using a recording spectrophotometer. The IC50 value was defined as the compound concentration that inhibited the extent of polymerization by 50%.

Cytotoxicity Assay: [5]

  • Cell Line: Human breast cancer cell line MCF-7 was used.

  • Method: The cytotoxicity of compound 2g was evaluated using a standard cell viability assay.

  • Analysis: The IC50 values were determined after a specified incubation period.

Experimental Workflow

G cluster_1 Evaluation of Diaryl Disulfide 2g Synthesis Synthesis of Diaryl Disulfide 2g Tubulin_Assay In Vitro Tubulin Polymerization Assay Synthesis->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (MCF-7 cells) Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 determination) Tubulin_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for diaryl disulfide 2g.

Thiazole-Based Chalcone Analogue Compound 2g

A series of novel thiazole-based chalcones were synthesized and evaluated for their potential as tubulin polymerization inhibitors, with one compound being designated 2g .[6]

Data Presentation
CompoundCell LineGI50 (µM)[6]
2g (R = 4-Br)MDA-MB-468 (breast cancer)1.79
2g (R = 4-Br)OVCAR-5 (ovarian cancer)15.40
Experimental Protocols

In Vitro Anticancer Screening: [6]

  • Method: The antiproliferative activity of the thiazole derivatives was evaluated against a panel of cancer cell lines.

  • Analysis: The growth inhibition 50 (GI50), which is the concentration of the compound that causes 50% inhibition of cell growth, was determined.

Tubulin Polymerization Assay: [6]

  • Method: The inhibitory effect of the compounds on tubulin polymerization was assessed in vitro.

  • Comparison: The activity was compared to Combretastatin A-4. While specific data for 2g was not highlighted in the abstract for this assay, the study indicated that active compounds from the series were effective inhibitors.

Molecular Docking: [6]

  • Purpose: To understand the binding mode of the synthesized compounds.

  • Procedure: Molecular docking studies were performed to investigate the interaction of compounds, including 2g, with the colchicine binding site on tubulin.

Combretastatin A-4 Derivative 2g from the 2a-2i Series

In a study describing a two-step synthesis of a series of Combretastatin A-4 derivatives (2a-2i), compound 2g was evaluated for its effect on tubulin polymerization.[7]

Data Presentation
Compound (at 1 µM)ParameterValue[7]
2d Rate of tubulin polymerization (k)0.0116 min⁻¹
2g Rate of tubulin polymerization (k)0.0123 min⁻¹
No drug controlRate of tubulin polymerization (k)0.0208 min⁻¹
2d Half-life of tubulin formation (t1/2)59 min
2g Half-life of tubulin formation (t1/2)56 min
No drug controlHalf-life of tubulin formation (t1/2)33 min
Experimental Protocols

In Vitro Tubulin Polymerization Assay: [7]

  • Source of Tubulin: Bovine brain tubulin was used.

  • Method: The effect of the compounds on the assembly kinetics of tubulin was analyzed using a fluorescence-based assay.

  • Analysis: The rate (k) and half-life (t1/2) of tubulin polymerization were determined from the polymerization curves.

Cell Cycle Analysis: [7]

  • Purpose: To confirm the mechanism of action.

  • Method: Cells were treated with the compounds, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry. The compounds were found to cause cell cycle arrest in the G2/M phase.

Logical Relationship Diagram

G cluster_2 Effect of Compound 2g on Microtubule Dynamics Compound_2g_treatment Treatment with Compound 2g Tubulin_Polymerization_Rate Decreased Rate of Tubulin Polymerization Compound_2g_treatment->Tubulin_Polymerization_Rate Tubulin_Formation_Half_life Increased Half-life of Tubulin Formation Compound_2g_treatment->Tubulin_Formation_Half_life Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin_Polymerization_Rate->Microtubule_Disruption Tubulin_Formation_Half_life->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cytotoxicity Cell Toxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Logical flow of compound 2g's cellular effects.

The designation "compound 2g" has been used for several distinct Combretastatin A-4 analogues across different research endeavors. While all these compounds share the common mechanistic scaffold of interacting with tubulin, their specific chemical structures, and consequently their potencies and biological activities, vary. The pyrazole-based analogue 2g demonstrated potent nanomolar cytotoxicity. The diaryl disulfide analogue 2g showed significant inhibition of tubulin polymerization. The thiazole-based chalcone 2g exhibited micromolar antiproliferative activity. Finally, the derivative 2g from another series was shown to effectively slow down the rate of tubulin polymerization. This guide highlights the importance of referring to the specific chemical structure or the original research publication when discussing a particular compound to avoid ambiguity. The continued exploration of Combretastatin A-4 analogues, including the various "2g" compounds, underscores the therapeutic potential of targeting microtubule dynamics in cancer therapy.

References

Tubulin inhibitor 28 binding site on tubulin

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on the binding site of "Tubulin inhibitor 28," it is crucial to first clarify the specific compound of interest. The identifier "this compound" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature and commercial databases. Without a more specific identifier, such as a full chemical name, CAS number, or a reference to a specific publication, a detailed analysis of the binding site and related experimental data is not possible.

Based on initial research, "this compound" could potentially refer to:

  • This compound (compound 2g): A compound identified as a potent tubulin polymerization inhibitor with an IC50 of 1.2 µM. It has also been shown to have anti-proliferative activity against MCF-7 cells with an IC50 greater than 10 µM.[1]

  • St. 28: An indole-amino-pyrazolyl derivative that inhibits tubulin polymerization with a significantly lower IC50 of 0.28 µM.[2]

  • SS28: An analog of SRT501, which also functions as a tubulin polymerization inhibitor and is known to induce apoptosis.[3]

The binding site, mechanism of action, quantitative data, and the experimental protocols used for characterization would be unique to each of these compounds. For instance, tubulin inhibitors can bind to several different sites on the α,β-tubulin heterodimer, including the colchicine, vinca alkaloid, and taxane binding sites, each leading to a different mechanism of microtubule disruption.[4][5][6]

To proceed with generating an in-depth technical guide, please provide a more specific identifier for "this compound." Once the specific compound is identified, a detailed guide will be developed covering the following:

Introduction

A brief overview of the inhibitor, its chemical class, and its significance as a potential therapeutic agent. This section will also introduce the role of tubulin in cellular processes and as a target for cancer chemotherapy.[5][7]

Binding Site and Mechanism of Action

This core section will detail the specific binding pocket of the inhibitor on the tubulin heterodimer. It will describe the key amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). The downstream effects of this binding on microtubule dynamics, such as inhibition of polymerization or stabilization, will be explained.

A signaling pathway diagram will be provided to illustrate the molecular mechanism.

Caption: Proposed mechanism of action for a tubulin polymerization inhibitor.

Quantitative Data

All available quantitative data will be summarized in a table for easy comparison. This will include:

ParameterValueCell Line/Assay ConditionReference
IC50 (Tubulin Polymerization)e.g., 1.2 µMCell-free biochemical assay[1]
IC50 (Anti-proliferative)e.g., >10 µMMCF-7 cells[1]
Binding Affinity (Kd)TBDTBD
KiTBDTBD

(Note: TBD - To Be Determined based on the specific compound)

Experimental Protocols

Detailed methodologies for key experiments will be provided.

Tubulin Polymerization Assay

A standard protocol for measuring the in vitro effect of the inhibitor on tubulin polymerization will be described. This typically involves monitoring the change in turbidity or fluorescence of a tubulin solution over time.[8][9]

An example experimental workflow:

Caption: Workflow for a typical tubulin polymerization assay.

X-ray Crystallography

If structural data is available, the protocol for co-crystallizing the tubulin-inhibitor complex and solving its structure will be outlined. This provides the most definitive evidence of the binding site.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR techniques, such as Saturation Transfer Difference (STD) NMR or 2D HSQC, can be used to identify the binding site and characterize the interaction in solution. The general principles of these experiments will be described.[12][13]

Cell-Based Assays

Protocols for assessing the cellular effects of the inhibitor, such as cell viability assays (e.g., MTT or MTS), cell cycle analysis by flow cytometry, and immunofluorescence microscopy to visualize microtubule disruption, will be detailed.[3][8]

Conclusion

A summary of the key findings regarding the binding site and mechanism of action of the specific "this compound" and its potential for further drug development.

Please provide the specific chemical name, CAS number, or a relevant publication for "this compound" to enable the creation of this detailed technical guide.

References

In Vitro Characterization of Tubulin Inhibitor 28: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Tubulin inhibitor 28" is not consistently and uniquely identified in publicly available scientific literature. To provide a comprehensive and technically detailed guide as requested, this document focuses on a representative, well-characterized indole-based tubulin inhibitor, Compound 7k , a 9-aryl-5H-pyrido[4,3-b]indole derivative. The data and methodologies presented are based on published findings for this compound and serve as a detailed example of the in vitro characterization of a novel tubulin polymerization inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the experimental evaluation, mechanism of action, and key in vitro characteristics of a potent tubulin inhibitor.

Core Mechanism of Action

Tubulin inhibitors are a class of microtubule-targeting agents that interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure. By disrupting microtubule polymerization, inhibitors like Compound 7k arrest the cell cycle, typically in the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells. Compound 7k is proposed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the anti-proliferative activity and tubulin polymerization inhibition of Compound 7k.

Table 1: Anti-proliferative Activity of Compound 7k (IC50 values in µM) [1]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer8.7 ± 1.3
SGC-7901Gastric Cancer>40
MCF-7Breast Cancer>40

Table 2: Tubulin Polymerization Inhibition [1]

CompoundIC50 (µM)
Compound 7kDose-dependent inhibition
PaclitaxelPromoted polymerization
CA-4 (Positive Control)Inhibited polymerization

Experimental Protocols

Detailed methodologies for the key experiments in the in vitro characterization of Compound 7k are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).

  • Cell Seeding: Cancer cells (HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 7k for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and various concentrations of Compound 7k. Paclitaxel and Combretastatin A-4 (CA-4) are used as negative and positive controls, respectively.

  • Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. This increase in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: The rate of polymerization is determined for each concentration of the inhibitor. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of the tubulin inhibitor on the progression of the cell cycle.

  • Cell Treatment: HeLa cells are seeded in 6-well plates and treated with varying concentrations of Compound 7k for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the tubulin inhibitor.

  • Cell Treatment: HeLa cells are treated with different concentrations of Compound 7k for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining: Cells are harvested and washed with cold PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI-). The percentage of apoptotic cells is calculated.[1]

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the in vitro characterization of a tubulin inhibitor.

G cluster_0 Mechanism of Action Pathway Compound 7k Compound 7k Tubulin Tubulin Compound 7k->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Formation->Mitotic Arrest (G2/M) Leads to Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Induces

Caption: Mechanism of action for Compound 7k.

G cluster_workflow Experimental Workflow for In Vitro Characterization Start Start Cell_Culture Seed Cancer Cells (e.g., HeLa) Start->Cell_Culture Tubulin_Assay Tubulin Polymerization Assay Start->Tubulin_Assay Compound_Treatment Treat with Compound 7k Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Tubulin_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro characterization.

G cluster_apoptosis Apoptosis Induction Pathway Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Bcl2_Family Modulation of Bcl-2 Family Proteins Spindle_Checkpoint->Bcl2_Family Mitochondrial_Pathway Intrinsic Apoptotic Pathway Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis_Execution Cell Death Caspase_Activation->Apoptosis_Execution

Caption: Apoptosis induction by a tubulin inhibitor.

References

In-Depth Technical Guide: Anti-proliferative Activity of Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-proliferative activity of Tubulin inhibitor 28, a synthetic small molecule identified as a tubulin polymerization inhibitor. This document details its mechanism of action, quantitative anti-proliferative and tubulin-destabilizing effects, and the experimental protocols utilized for its characterization. The information is intended to support further research and development of this and related compounds in the field of oncology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. This compound belongs to the class of microtubule-destabilizing agents that inhibit tubulin polymerization.

This compound, also referred to as compound 2g, is a diaryl disulfide analog of combretastatin A-4 (CA-4).[1][2] CA-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This guide focuses on the synthesis, cytotoxic effects, and direct tubulin-targeting activity of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin into microtubules, a crucial step for the formation of the mitotic spindle during cell division.[1][2] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.

Molecular modeling studies have indicated that this compound likely binds to the colchicine binding site on β-tubulin.[1] The binding of the inhibitor to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This mechanism is shared with other colchicine-site binding agents.

Quantitative Data

The biological activity of this compound and related compounds has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Tubulin Polymerization
CompoundIC50 (µM) for Tubulin Polymerization
This compound (2g) 1.2
Combretastatin A-4 (CA-4)1.3
Diaryl disulfide 2a1.2
Diaryl disulfide 2c1.8
Diaryl disulfide 2d2.4
Diaryl thiosulfonate 3c1.2
Diaryl thiosulfonate 3g1.3

Data sourced from Khodyuk et al., 2020.[1][2]

Table 2: Anti-proliferative Activity against MCF-7 Cancer Cells
CompoundIC50 (µM) against MCF-7 Cells
This compound (2g) >10
Combretastatin A-4 (CA-4)0.039
Diaryl disulfide 2a>10
Diaryl disulfide 2c>10
Diaryl disulfide 2d>10
Diaryl thiosulfonate 3c>10
Diaryl thiosulfonate 3f10

Data sourced from Khodyuk et al., 2020.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

  • Materials:

    • Purified bovine brain tubulin

    • General tubulin buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA)

    • GTP solution (10 mM)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in general tubulin buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate. A vehicle control (DMSO) and a positive control (e.g., colchicine or CA-4) should be included.

    • Initiate the polymerization by adding GTP to the reaction mixture and incubating the plate at 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Materials:

    • MCF-7 human breast adenocarcinoma cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570 nm.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound is the direct inhibition of tubulin polymerization, which subsequently triggers downstream signaling events leading to cell cycle arrest and apoptosis.

Disruption of the Mitotic Spindle

By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are properly attached to the spindle.

Induction of Apoptosis

Prolonged G2/M arrest induced by microtubule-destabilizing agents like this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, leading to programmed cell death.

Visualizations

Experimental Workflow for Evaluating Tubulin Inhibitors

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Interpretation synthesis Synthesis of Diaryl Disulfides purification Purification and Structural Analysis synthesis->purification tubulin_assay Tubulin Polymerization Assay purification->tubulin_assay cell_viability Cell Viability Assay (e.g., MTT) cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) molecular_modeling Molecular Modeling ic50 IC50 Determination apoptosis->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for the synthesis and biological evaluation of tubulin inhibitors.

Signaling Pathway of Tubulin Destabilizing Agents

G inhibitor This compound tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization inhibitor->microtubules Inhibits tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle Leads to g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest induces

Caption: Signaling cascade initiated by tubulin destabilizing agents.

Conclusion

This compound is a potent inhibitor of tubulin polymerization in vitro. However, its anti-proliferative activity against the MCF-7 cancer cell line is limited. The discrepancy between its high activity in a biochemical assay and lower cellular potency suggests potential issues with cell permeability, metabolic instability, or efflux by cancer cells. Further structure-activity relationship (SAR) studies and chemical modifications may be necessary to improve the cellular efficacy of this class of diaryl disulfide compounds. This guide provides the foundational data and methodologies to support such future investigations.

References

An In-Depth Technical Guide to Tubulin Inhibitor 28 (CAS 71112-91-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 28, also identified as 1,1'-Disulfanediylbis(2-bromobenzene) and referred to in seminal literature as compound 2g, is a potent synthetic small molecule inhibitor of tubulin polymerization. With a CAS number of 71112-91-9, this diaryl disulfide compound has demonstrated significant activity in disrupting microtubule dynamics, a critical process in cell division, making it a compound of interest in oncology research. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental data and protocols. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts.

Core Compound Properties

This compound belongs to a class of diaryl disulfides investigated as analogues of the natural antimitotic agent Combretastatin A-4. Its chemical and biological characteristics are summarized below.

PropertyValueReference
CAS Number 71112-91-9
Synonyms 1,1'-Disulfanediylbis(2-bromobenzene), Compound 2g
Molecular Formula C₁₂H₈Br₂S₂
Molecular Weight 376.13 g/mol
Mechanism of Action Inhibition of Tubulin Polymerization[1]
Binding Site Colchicine Site on β-tubulin[2]

Quantitative Biological Data

The biological activity of this compound has been quantified through in vitro assays, demonstrating its potency as a tubulin-targeting agent.

Table 2.1: In Vitro Tubulin Polymerization Inhibition
CompoundIC₅₀ (µM)Fold-activity vs. Combretastatin A-4Reference
This compound (2g)1.22.2-fold less active[1]
Combretastatin A-40.54-[1]
Table 2.2: Cytotoxicity against Human Breast Cancer (MCF-7) Cell Line
CompoundIC₅₀ (µM)NotesReference
This compound (2g)>10Weakly cytotoxic at tested concentrations[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly interfering with the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.

The inhibitor binds to the colchicine binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death). Molecular modeling studies suggest that the interaction is primarily hydrophobic in nature.

Tubulin_Inhibition_Pathway Mechanism of Action of this compound inhibitor This compound (Compound 2g) colchicine_site Colchicine Binding Site on β-Tubulin inhibitor->colchicine_site Binds to tubulin α/β-Tubulin Heterodimers polymerization Microtubule Polymerization tubulin->polymerization colchicine_site->polymerization Inhibits microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Diagram 1: Simplified signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 2g)

This protocol describes the synthesis of bis(2-bromophenyl) disulfide from 2-bromothiophenol.

Synthesis_Workflow Synthesis Workflow for this compound start Start: 2-Bromothiophenol reaction Reaction with Iodine (I₂) and Triethylamine (Et₃N) in Dichloromethane (CH₂Cl₂) start->reaction workup Aqueous Workup (Wash with Na₂S₂O₃, H₂O, brine) reaction->workup drying Drying (Anhydrous Na₂SO₄) workup->drying purification Purification (Silica Gel Chromatography) drying->purification product Final Product: This compound purification->product

Diagram 2: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Bromothiophenol

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-bromothiophenol in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution and stir.

  • Slowly add a solution of iodine in dichloromethane to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure bis(2-bromophenyl) disulfide.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the inhibitor on the polymerization of purified tubulin by monitoring the change in turbidity.

Tubulin_Polymerization_Assay_Workflow Workflow for In Vitro Tubulin Polymerization Assay reagents Prepare Reagents on Ice: - Purified Tubulin - G-PEM Buffer - GTP - Test Compound Dilutions plate_prep Add Test Compound/Controls to 96-well plate reagents->plate_prep incubation_pre Pre-incubate plate at 37°C plate_prep->incubation_pre reaction_init Initiate Polymerization: Add cold tubulin solution to wells incubation_pre->reaction_init measurement Measure Absorbance at 340 nm kinetically for 60 min at 37°C reaction_init->measurement analysis Data Analysis: Plot Absorbance vs. Time Calculate IC₅₀ measurement->analysis MTT_Assay_Workflow Workflow for MCF-7 Cytotoxicity (MTT) Assay cell_seeding Seed MCF-7 cells in 96-well plates incubation_adhesion Incubate for 24h for cell adhesion cell_seeding->incubation_adhesion treatment Treat cells with serial dilutions of this compound incubation_adhesion->treatment incubation_treatment Incubate for 72h treatment->incubation_treatment mtt_addition Add MTT reagent to each well incubation_treatment->mtt_addition incubation_formazan Incubate for 4h to allow formazan formation mtt_addition->incubation_formazan solubilization Add solubilization solution (e.g., DMSO) incubation_formazan->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Data Analysis: Calculate cell viability Determine IC₅₀ measurement->analysis

References

The Dawn of Discovery: An In-depth Technical Guide on Early Research of Diaryl Disulfide Tubulin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on diaryl disulfide compounds as antagonists of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, making them a prime target for anticancer drug development. Diaryl disulfides have emerged as a promising class of compounds that interact with tubulin, often at the colchicine-binding site, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document delves into the quantitative data from seminal studies, details the experimental protocols used to evaluate these compounds, and visualizes the key mechanistic pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the biological activity of various diaryl disulfide and related compounds from early research studies. These compounds are often analogs of the potent natural tubulin inhibitor, combretastatin A-4 (CA-4).

Table 1: Inhibition of Tubulin Polymerization by Diaryl Disulfides and Related Analogs

CompoundDescriptionIC50 (µM)Reference CompoundReference IC50 (µM)Source
2a Diaryl disulfide with specific halide substituents1.9CA-40.54[1]
2c Diaryl disulfide with specific halide substituents1.2CA-40.54[1]
2d Diaryl disulfide with specific halide substituents2.4CA-40.54[1]
2g Diaryl disulfide with specific halide substituents1.2CA-40.54[1]
3 Diaryl sulfide analog of CA-4More active than CA-4CA-4-[2][3]
4 Diaryl selenide analog of CA-4More active than CA-4CA-4-[2][3]
Sulfide 1 Diaryl sulfide derivative1.2CA-41.1[4]
8 Diaryl disulfide with two trimethoxybenzene ringsModerately active--[4]
6y Diaryl heterocyclic analogue10.9--[5]
4f 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazole0.77--[6]
10t Diarylpyridine derivativeSimilar to CA-4CA-4-[7]
DATS Diallyl trisulfideInhibited polymerization--[8]

Table 2: Cytotoxic Activity of Diaryl Disulfides and Analogs Against Cancer Cell Lines

CompoundCell LineIC50Reference CompoundReference IC50Source
3 MCF-7 (Breast)Nanomolar range--[2][3]
4 MCF-7 (Breast)Nanomolar range--[2][3]
4 786 (Kidney), HT-29 (Colon), PC-3 (Prostate)Most active of tested agents--[2][3]
Diaryl disulfides (general) MCF-7 (Breast)> 10 µMCA-439 nM[1]
6y HCT-116 (Colon)2.65 µM--[5]
4f SGC-7901 (Gastric), A549 (Lung), HT-1080 (Fibrosarcoma)0.022-0.029 µM--[6]
6i SGC-7901, A549, HT-10800.011-0.015 µMCA-40.009-0.013 µM[9][10]
10t HeLa (Cervical), MCF-7 (Breast), SGC-7901 (Gastric)0.19-0.33 µM--[7]
DATS HCT-15 (Colon)11.5 µM--[8]
DATS DLD-1 (Colon)13.3 µM--[8]

Table 3: Inhibition of Colchicine Binding by Diaryl Disulfides

CompoundConcentration Tested% InhibitionSource
Diaryl disulfides (general)5 µMMinimal[1]
2a, 2c, 2d, 2g 50 µM> 30% for three compounds[1]
8 -Minimal[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are outlines of key experimental protocols employed in the early evaluation of diaryl disulfide tubulin antagonists.

Tubulin Polymerization Assay

This assay is fundamental to determining the direct effect of a compound on the assembly of microtubules.

  • Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (light scattering) of the solution, which is measured spectrophotometrically.

  • Reagents:

    • Purified tubulin (e.g., from bovine brain)

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (1 mM)

    • Glutamate (1 M)

    • Test compounds dissolved in DMSO

    • Reference compounds (e.g., Combretastatin A-4, Colchicine, Paclitaxel)

  • Procedure:

    • A reaction mixture containing tubulin in general tubulin buffer is prepared and kept on ice.

    • Test compounds at various concentrations are added to the reaction mixture. The final concentration of DMSO is typically kept below 5% to avoid interference.

    • The reaction is initiated by the addition of GTP and by raising the temperature to 37°C.

    • The change in absorbance (optical density) is monitored at 340 nm over time using a temperature-controlled spectrophotometer.

    • The IC50 value, the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours at 37°C to allow formazan crystal formation.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine-binding site on β-tubulin.

  • Principle: The assay measures the ability of a test compound to compete with radiolabeled colchicine ([³H]colchicine) for binding to tubulin. A decrease in the amount of bound [³H]colchicine indicates that the test compound binds to the same site.

  • Reagents:

    • Purified tubulin

    • [³H]colchicine

    • Test compounds

    • Phosphate buffer

    • DEAE-cellulose filter paper

    • Scintillation cocktail

  • Procedure:

    • Tubulin is incubated with [³H]colchicine in the presence or absence of the test compound at various concentrations.

    • The mixture is incubated at 37°C for a defined period to reach binding equilibrium.

    • The reaction mixture is then filtered through DEAE-cellulose paper, which retains the tubulin-ligand complex.

    • The filters are washed to remove unbound [³H]colchicine.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The percentage of inhibition of [³H]colchicine binding is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Diaryl disulfide tubulin antagonists trigger a cascade of cellular events, culminating in apoptosis. The following diagrams illustrate the mechanism of action and a typical workflow for evaluating these compounds.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences A Diaryl Disulfide Compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F Mitotic Arrest (G2/M Phase) E->F G Activation of Apoptotic Signaling Pathway F->G H Cell Death (Apoptosis) G->H

Caption: Mechanism of action for diaryl disulfide tubulin antagonists.

The above diagram illustrates the generally accepted mechanism of action for diaryl disulfide tubulin antagonists. The process begins with the binding of the compound to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This leads to the disruption of microtubule dynamics, causing malformation of the mitotic spindle and arresting the cell cycle in the G2/M phase. Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[11]

G cluster_0 Chemistry cluster_1 In Vitro Evaluation cluster_2 Cellular Mechanism A Compound Synthesis & Characterization B In vitro Tubulin Polymerization Assay A->B C Competitive Colchicine Binding Assay B->C D Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) B->D E Cell Cycle Analysis (Flow Cytometry) D->E F Immunofluorescence Microscopy (Microtubule Network) E->F G Apoptosis Assays (e.g., Annexin V) E->G

Caption: Experimental workflow for evaluating diaryl disulfide tubulin antagonists.

This workflow diagram outlines a typical research pipeline for the discovery and characterization of novel diaryl disulfide tubulin inhibitors. It begins with the chemical synthesis and structural confirmation of the compounds. The biological evaluation then proceeds in a hierarchical manner, starting with direct in vitro assays to confirm the inhibition of tubulin polymerization and binding to the colchicine site. Promising compounds are then tested for their cytotoxic effects on various cancer cell lines. Further mechanistic studies are subsequently performed on the most potent compounds to investigate their effects on the cell cycle, the cellular microtubule network, and the induction of apoptosis.[7] This systematic approach allows for the efficient identification and characterization of lead candidates for further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 28 in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a critical class of chemotherapeutic agents that target microtubule dynamics, essential for cell division and other vital cellular processes. By disrupting the polymerization of tubulin into microtubules, these agents can induce cell cycle arrest and apoptosis, making them effective anticancer drugs.[1] Tubulin inhibitor 28, also identified as compound 2g or bis(2-bromophenyl) disulfide, is a potent inhibitor of tubulin polymerization.[1][2] This document provides detailed protocols for the application of this compound in studies involving the MCF-7 human breast cancer cell line, a common model for breast cancer research.

Mechanism of Action

This compound functions by directly inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] This disruption of microtubule formation interferes with the mitotic spindle, a structure crucial for the proper segregation of chromosomes during cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. This data is essential for designing experiments to evaluate its efficacy in MCF-7 cells.

InhibitorTargetCell LineIC50 ValueReference
This compoundTubulin Polymerization-1.2 µM[1][2]
This compoundProliferationMCF-7>10 µM[1]

Note: The IC50 for anti-proliferative activity in MCF-7 cells is greater than 10 µM, suggesting that higher concentrations may be required to observe significant effects on cell viability compared to direct tubulin polymerization inhibition.

Experimental Protocols

A. MCF-7 Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of MCF-7 cell cultures.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Renew the culture medium 2-3 times per week.

  • When cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with 0.25% Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

B. Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, remove the medium and treat the cells with varying concentrations of the inhibitor.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

C. Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis IC50 Determine IC50 Viability->IC50 Distribution Analyze Cell Cycle Distribution CellCycle->Distribution ApoptoticRate Quantify Apoptosis Apoptosis->ApoptoticRate

Caption: Experimental workflow for cellular assays.

Signaling_Pathway Proposed Signaling Pathway of this compound Inhibitor This compound Tubulin Tubulin Polymerization Inhibitor->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Defect Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of this compound.

References

Application Notes: Utilizing Tubulin Inhibitor 28 in A549 Lung Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Tubulin inhibitor 28, also identified as SS28, is a potent small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. These characteristics make it a valuable tool for research in oncology, particularly in the context of non-small cell lung cancer. This document provides detailed protocols for the application of this compound in A549 human lung adenocarcinoma cells, a commonly used model for lung cancer studies. The provided methodologies cover key assays for evaluating its efficacy, including cell viability, apoptosis, and cell cycle analysis, as well as visualization of its effects on the microtubule network.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. It binds to tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The cellular response to this disruption is the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. In A549 cells, this has been observed to proceed via the mitochondrial pathway.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound (SS28) on A549 lung cancer cells.

Parameter Cell Line Value Incubation Time
IC50A5495.2 µM48 hours
Experiment Concentration Incubation Time Observed Effect in A549 Cells
Cell Cycle Analysis5 µM6 - 24 hoursTime-dependent accumulation of cells in the G2/M phase.
5 µM30 hoursIncrease in the sub-G1 population, indicative of apoptosis.
Microtubule Disruption5 µM and 10 µM24 hoursDisruption of spindle microtubule formation and metaphase arrest.

Mandatory Visualizations

G Experimental Workflow for A549 Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays A549_culture Culture A549 Cells inhibitor_treatment Treat with this compound A549_culture->inhibitor_treatment viability Cell Viability (MTT Assay) inhibitor_treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) inhibitor_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) inhibitor_treatment->cell_cycle microtubule Microtubule Visualization (IF) inhibitor_treatment->microtubule western Protein Expression (Western Blot) inhibitor_treatment->western

Caption: Experimental workflow for studying this compound in A549 cells.

G Signaling Pathway of this compound in A549 Cells inhibitor This compound tubulin Tubulin Polymerization inhibitor->tubulin inhibition microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Arrest microtubule->g2m bcl2_family Bax ↑ Bcl-2 ↓ g2m->bcl2_family mitochondria Mitochondrial Pathway bcl2_family->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on A549 cells.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration.

  • After 24 hours, remove the medium and treat the cells with varying concentrations of the inhibitor.

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Following incubation, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently agitate the plate for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in A549 cells treated with this compound using flow cytometry.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (ice-cold)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 30 hours). Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of A549 cells treated with this compound.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with this compound (e.g., 5 µM) for various time points (e.g., 6, 12, 18, 24, 30 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Microtubule Visualization

This protocol details the steps for visualizing the effect of this compound on the microtubule network in A549 cells.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound

  • Glass coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed A549 cells onto sterile glass coverslips in 6-well plates and allow them to adhere for 24 hours.

  • Treat the cells with this compound (e.g., 5 µM or 10 µM) for 24 hours.

  • Gently wash the cells twice with warm PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI for 5 minutes.

  • Wash the cells a final time with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression of apoptosis-related proteins in A549 cells treated with this compound.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells and treat with this compound as desired.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Application Note: HCT116 Cell Viability Assay with Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Tubulin, a crucial component of the cellular cytoskeleton, plays a vital role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic polymerization into microtubules is a key process in the formation of the mitotic spindle, making it an attractive target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.[1][2] The human colorectal carcinoma cell line, HCT116, is a widely used model in cancer research for studying tumor progression and for screening the efficacy of novel therapeutic agents. This application note provides a detailed protocol for assessing the cytotoxic effects of Tubulin Inhibitor 28 on HCT116 cells using a standard cell viability assay.

Principle

This protocol outlines the use of a colorimetric cell viability assay, such as the MTT or MTS assay, to determine the cytotoxic effects of this compound on HCT116 cells. These assays measure the metabolic activity of viable cells. In the presence of a cytotoxic agent, a dose-dependent decrease in metabolic activity is observed, which correlates with a reduction in cell viability. The half-maximal inhibitory concentration (IC50) value, a quantitative measure of the effectiveness of a compound in inhibiting a biological function, can then be calculated.

Materials and Reagents

  • HCT116 human colorectal carcinoma cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (or a comparable indole-pyrazole based tubulin inhibitor)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Protocols

HCT116 Cell Culture
  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT/MTS)
  • Cell Seeding:

    • Harvest HCT116 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48 to 72 hours.

  • MTT/MTS Assay:

    • Following the incubation period, add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours in the dark to dissolve the formazan crystals. If using MTS, the formazan product is soluble and this step is not necessary.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Data Presentation

The cytotoxic activity of a representative indole-pyrazole based tubulin inhibitor against HCT116 cells is summarized in the table below. This data is based on a similar compound evaluated in the literature, as specific data for "this compound" on HCT116 cells is not publicly available.[3][4]

CompoundCell LineAssay DurationIC50 (µM)
Indole-Pyrazole Hybrid (Compound 18)HCT11672 hours2.9[3]

Note: The IC50 value presented is for a structurally related tubulin inhibitor and should be considered as an exemplary value. The actual IC50 for this compound may vary.

Visualization

Signaling Pathway of Tubulin Inhibitors

cluster_0 Cellular Microtubule Dynamics cluster_1 Effect of this compound cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition_of_Polymerization Inhibition of Microtubule Polymerization Tubulin Dimers->Inhibition_of_Polymerization Prevents Assembly Microtubules->Tubulin Dimers Depolymerization Tubulin_Inhibitor_28 This compound Tubulin_Inhibitor_28->Tubulin Dimers Binds to Tubulin Mitotic_Spindle_Disruption Mitotic Spindle Disruption Inhibition_of_Polymerization->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Causes Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed_Cells Seed HCT116 cells in 96-well plate Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of This compound Incubate_24h->Add_Inhibitor Incubate_48_72h Incubate 48-72 hours Add_Inhibitor->Incubate_48_72h Add_Reagent Add MTT/MTS reagent Incubate_48_72h->Add_Reagent Incubate_2_4h Incubate 2-4 hours Add_Reagent->Incubate_2_4h Read_Absorbance Read Absorbance Incubate_2_4h->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Generate_Curve Generate Dose-Response Curve Calculate_Viability->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50

References

Preparation of Tubulin Inhibitor 28 DMSO Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Dimethyl Sulfoxide (DMSO) stock solution of Tubulin inhibitor 28. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream biological assays.

Quantitative Data Summary

For accurate and reproducible experimental results, it is imperative to begin with a precisely prepared stock solution. The following table summarizes the key quantitative information for preparing a stock solution of this compound.

ParameterValueSource
Molecular Weight (MW) 376.13 g/mol [1]
Recommended Solvent Anhydrous DMSO[2][3]
Typical Stock Concentration 10 mM[2][3]
Storage of Powder -20°C, desiccated[2]
Storage of Stock Solution -20°C or -80°C in aliquots[2][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial containing this compound to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[4]

  • Weighing the Compound: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of the compound.

  • Calculating the Required DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    For 3.76 mg of this compound (MW = 376.13 g/mol ) to make a 10 mM (0.01 M) stock solution:

    Volume (L) = 0.00376 g / (376.13 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.[3] Visually inspect the solution to ensure there are no visible particles. If the compound is difficult to dissolve, brief sonication in a water bath may be used.[4]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3] Store the aliquots at -20°C or -80°C, protected from light.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of tubulin inhibitors and the experimental workflow for preparing the stock solution.

cluster_0 Cellular Microtubule Dynamics cluster_1 Inhibitor Action Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Cell_Division Cell Division, Intracellular Transport, Cell Shape Microtubule->Cell_Division Tubulin_Inhibitor_28 This compound Tubulin_Inhibitor_28->Microtubule Inhibits Polymerization A Weigh Tubulin Inhibitor 28 Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Completely Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E

References

Application Notes and Protocols for Cell Cycle Analysis Using Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a critical class of compounds in cancer research and therapy.[1][2][3][4] These agents disrupt the dynamics of microtubules, which are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2][5][6] By interfering with microtubule polymerization or depolymerization, tubulin inhibitors can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cells.[1][5][6]

Tubulin inhibitor 28 is a potent small molecule that targets tubulin, inhibiting its polymerization with an IC50 value of 1.2 µM.[7] Its anti-proliferative effects have been observed in cancer cell lines such as MCF-7.[7] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound, like other microtubule-destabilizing agents, is believed to bind to tubulin subunits, preventing their assembly into microtubules.[1][3] This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle.[5] Activation of the SAC halts the cell cycle in mitosis, preventing the transition from metaphase to anaphase and leading to an accumulation of cells in the G2/M phase.[5][8]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell LineReference
Tubulin Polymerization IC501.2 µM-[7]
Anti-proliferative Activity IC50>10 µMMCF-7[7]
Table 2: Expected Cell Cycle Distribution Following Treatment with this compound (24 hours)
TreatmentConcentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)-e.g., 60%e.g., 25%e.g., 15%
This compound0.5 (example)Expected DecreaseExpected DecreaseExpected Increase
This compound1.0 (example)Expected DecreaseExpected DecreaseExpected Significant Increase
This compound2.0 (example)Expected Significant DecreaseExpected Significant DecreaseExpected Strong Increase
Positive Control (e.g., Colchicine)e.g., 0.1Expected Significant DecreaseExpected Significant DecreaseExpected Strong Increase
Note: The values presented are illustrative. Actual percentages will vary depending on the cell line, experimental conditions, and the specific activity of the compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., HeLa, HCT116, A549) in appropriate complete culture medium.

    • Seed the cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 and allow the cells to adhere overnight.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM) to determine the optimal concentration for inducing G2/M arrest.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the inhibitor treatment.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for a predetermined time period, typically 24 hours, to allow for the inhibitor to affect at least one cell cycle.[8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol utilizes propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[9][10]

  • Cell Harvesting:

    • Following incubation, collect the culture medium from each well, as it may contain detached mitotic or apoptotic cells.

    • Wash the adherent cells with phosphate-buffered saline (PBS).

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[9][10]

  • Fixation:

    • Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5][9][10] This step is crucial to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes for fixation.[9][10] At this stage, cells can be stored at -20°C for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.[5]

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with PBS to remove any residual ethanol.[10]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade double-stranded RNA, which PI can also bind to.[9] A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.[11]

    • Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours.[5][9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.[6][11]

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a pulse-width or pulse-area versus pulse-height plot to exclude cell doublets and aggregates.[6]

    • Collect data for at least 10,000 single-cell events for each sample.[6][10]

    • Analyze the resulting DNA content histograms using appropriate software. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content.[6]

Visualizations

G cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_analysis Data Acquisition & Analysis A Seed cells in 6-well plates B Allow cells to adhere overnight A->B C Treat with this compound (and vehicle control) B->C D Incubate for 24 hours C->D E Harvest adherent and floating cells D->E F Wash with PBS E->F G Fix with cold 70% Ethanol F->G H Stain with Propidium Iodide and RNase A G->H I Acquire data on Flow Cytometer H->I J Gate on single cells I->J K Analyze DNA content histogram J->K G A This compound C Microtubule Polymerization A->C Inhibits B α/β-Tubulin Dimers B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F Activation of Spindle Assembly Checkpoint (SAC) E->F G Cell Cycle Arrest at G2/M F->G H Apoptosis G->H Prolonged Arrest Leads to

References

Application Notes and Protocols for In Vivo Xenograft Studies with Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo xenograft studies with Tubulin Inhibitor 28, a representative potent anti-mitotic agent. This document includes summaries of quantitative data, detailed experimental protocols for xenograft studies, and diagrams of the associated signaling pathways and experimental workflows. The data and protocols are based on studies of well-characterized tubulin inhibitors, serving as a proxy for this compound.

Introduction to Tubulin Inhibitors

Tubulin inhibitors are a class of anti-cancer agents that interfere with the dynamics of microtubules, which are essential for various cellular functions, including cell division. By disrupting microtubule polymerization or depolymerization, these inhibitors can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cancer cells. This mechanism makes them a cornerstone of many cancer chemotherapy regimens.

Quantitative Data Summary

The efficacy of tubulin inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from representative studies on tubulin inhibitors, referred to here as Compound [I] and PTC-028, to provide a comparative overview of their anti-tumor activity.

Table 1: In Vitro Anti-proliferative Activity and Tubulin Polymerization Inhibition

CompoundCell LineIC50 (Antiproliferative)Tubulin Polymerization IC50Selectivity Index (SI)
Compound [I]SGC-7910 (gastric cancer)0.21 µM6.87 µM62.62
PTC-028Ovarian Cancer Cells25-500 nMNot ApplicableSelectively inhibits cancer cells over normal cells

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization. The Selectivity Index (SI) is the ratio of the IC50 in normal cells to the IC50 in cancer cells, with a higher value indicating greater selectivity for cancer cells.

Table 2: In Vivo Efficacy in Xenograft Mouse Models

CompoundXenograft ModelDosing RegimenTumor Growth InhibitionObservations
Compound [I]4T1 (breast cancer)5, 10, 20 mg/kg, i.v., every other day for 12 days49.2%, 58.1%, 84.0% respectivelyNo significant weight loss observed.[1]
PTC-028Orthotopic Ovarian Cancer15 mg/kg, p.o., twice weekly for 14 daysSignificant antitumor activity comparable to standard therapyWell-tolerated with no significant toxicity noted.

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of tubulin inhibitors.

Protocol 1: Subcutaneous Xenograft Model for General Tubulin Inhibitors (e.g., Compound [I])

1. Cell Culture and Preparation:

  • Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Model and Tumor Implantation:

  • Use female BALB/c mice (6-8 weeks old).

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Shave and disinfect the right flank of each mouse.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the shaved flank.

3. Drug Formulation and Administration:

  • Prepare the formulation of this compound (e.g., Compound [I]) in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the compound intravenously (i.v.) via the tail vein at the predetermined doses (e.g., 5, 10, and 20 mg/kg) every other day. The control group should receive the vehicle only.

4. Monitoring and Efficacy Evaluation:

  • Measure tumor volume using calipers every other day and calculate the volume using the formula: Volume = (Length × Width²) / 2.

  • Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.

  • At the end of the study (e.g., after 12 days of treatment), euthanize the mice, and excise, weigh, and photograph the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Protocol 2: Orthotopic Xenograft Model for PTC-028 in Ovarian Cancer

1. Cell Culture and Preparation:

  • Culture OV90 human ovarian cancer cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Prepare the cells for injection as described in Protocol 1.

2. Animal Model and Tumor Implantation:

  • Use female immunodeficient mice (e.g., NCr-nu/nu, 6-8 weeks old).

  • For an orthotopic model, surgically implant the OV90 cells into the ovarian bursa.

3. Drug Formulation and Administration:

  • Formulate PTC-028 for oral administration (p.o.).

  • After tumor establishment, randomize the mice into treatment and control groups.

  • Administer PTC-028 orally at the specified dose (e.g., 15 mg/kg) twice a week.

4. Monitoring and Efficacy Evaluation:

  • Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if cells are luciferase-tagged) or by monitoring clinical signs and survival.

  • Monitor body weight and overall health of the animals regularly.

  • At the study endpoint, perform necropsy to assess tumor burden and any potential metastases.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the mechanism of action of tubulin inhibitors.

Tubulin_Inhibitor_Mechanism cluster_0 Cellular Effects Tubulin_Inhibitor This compound Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: General mechanism of action for tubulin inhibitors.

PTC028_Signaling_Pathway PTC028 PTC-028 BMI1 BMI-1 (Polycomb Protein) PTC028->BMI1 Inhibits (via hyperphosphorylation) p53 p53 Activation BMI1->p53 Represses Mitochondrial_Redox Compromised Mitochondrial Redox Balance BMI1->Mitochondrial_Redox Maintains Apoptosis Apoptosis p53->Apoptosis Promotes ATP_Depletion ATP Depletion Mitochondrial_Redox->ATP_Depletion Leads to Caspase_Activation Caspase Activation (Caspase-3, -9) ATP_Depletion->Caspase_Activation Induces Caspase_Activation->Apoptosis Executes

Caption: Signaling pathway of PTC-028 involving BMI-1 inhibition.[2]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study.

Xenograft_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cancer Cell Culture (e.g., 4T1, OV90) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous/Orthotopic Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Efficacy and Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 9. Data Analysis and Reporting Endpoint->Analysis

Caption: Standard workflow for in vivo xenograft studies.

References

Application Notes and Protocols for Tubulin Polymerization Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous critical cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their physiological roles. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1]

Tubulin polymerization inhibitors are compounds that disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis, or programmed cell death.[2] Inhibitor 28 is a novel small molecule compound that demonstrates potent inhibition of tubulin polymerization, making it a valuable tool for cancer research and a promising candidate for further drug development.

These application notes provide detailed protocols for characterizing the in vitro and cellular effects of Inhibitor 28 on tubulin polymerization.

Mechanism of Action

Inhibitor 28 exerts its biological activity by binding to β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules. This disruption of microtubule formation interferes with the establishment of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The activation of the spindle assembly checkpoint due to improper spindle formation leads to a prolonged mitotic arrest, which ultimately triggers the apoptotic cascade and results in cancer cell death.[2]

cluster_0 Inhibitor 28 Action Inhibitor 28 Inhibitor 28 β-tubulin β-tubulin Inhibitor 28->β-tubulin Binds to Tubulin Polymerization Tubulin Polymerization β-tubulin->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Prevents Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Disrupts Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Induces Apoptosis Apoptosis Mitotic Arrest->Apoptosis Leads to

Caption: Mechanism of action of Inhibitor 28.

Quantitative Data Summary

The following tables summarize representative quantitative data for Inhibitor 28.

Table 1: In Vitro Biochemical Assays

Assay TypeParameterValue (µM)
Turbidity-Based Tubulin PolymerizationIC₅₀1.5 ± 0.3
Fluorescence-Based Tubulin PolymerizationIC₅₀1.2 ± 0.2

Table 2: Cell-Based Assays

Cell LineAssay TypeParameterValue (nM)
HeLa (Cervical Cancer)Cytotoxicity (MTT Assay)IC₅₀85 ± 12
A549 (Lung Carcinoma)Anti-proliferative ActivityGI₅₀65 ± 9
HepG2 (Liver Cancer)Mitotic ArrestEC₅₀150 ± 25

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of Inhibitor 28 on the in vitro polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) at 340 nm as microtubules form.[3][4]

Materials:

  • Lyophilized tubulin protein (>99% pure)[3]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[3]

  • GTP solution (10 mM)[3]

  • Glycerol[3]

  • Inhibitor 28 dissolved in DMSO

  • Positive Control: Nocodazole or Colchicine[3]

  • Negative Control: DMSO (vehicle)

  • Pre-chilled 96-well half-area plates[3]

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm[3]

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.[3][5]

    • Prepare a 2X tubulin solution by diluting the stock in General Tubulin Buffer containing 2 mM GTP and 20% glycerol.

    • Prepare serial dilutions of Inhibitor 28 in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.[3]

  • Assay Execution:

    • Pre-warm the spectrophotometer to 37°C.[3]

    • Add 10 µL of the diluted Inhibitor 28, positive control, or negative control to the wells of a pre-chilled 96-well plate.[4]

    • Initiate the polymerization reaction by adding 90 µL of the 2X tubulin solution to each well.[4]

    • Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[3]

    • Calculate the rate of polymerization and the maximum polymer mass for each concentration of Inhibitor 28.

    • Determine the IC₅₀ value by plotting the inhibition of tubulin polymerization against the logarithm of the Inhibitor 28 concentration and fitting the data to a dose-response curve.

cluster_1 Turbidity Assay Workflow prep Prepare Reagents (Tubulin, Buffers, Inhibitor 28) plate Add Controls & Inhibitor 28 to 96-well plate prep->plate initiate Initiate Polymerization with Tubulin Solution plate->initiate read Measure Absorbance at 340 nm (37°C, 60-90 min) initiate->read analyze Data Analysis (Rate, Max Polymer, IC50) read->analyze

Caption: Turbidity-based tubulin polymerization assay workflow.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This high-throughput assay measures tubulin polymerization by monitoring the fluorescence enhancement of a reporter molecule that binds to polymerized microtubules.[6][7]

Materials:

  • Tubulin Polymerization Assay Kit (Fluorescence-Based)[8]

  • Purified tubulin protein[7]

  • Fluorescence buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter[7][9]

  • GTP solution[9]

  • Inhibitor 28 dissolved in DMSO

  • Positive Control: Vinblastine[6]

  • Negative Control: DMSO (vehicle)

  • Black 96-well plates[9]

  • Fluorescence plate reader with temperature control[9]

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in fluorescence buffer with 1 mM GTP.[7][9]

    • Prepare serial dilutions of Inhibitor 28 in fluorescence buffer.

  • Assay Execution:

    • Add the diluted Inhibitor 28, positive control, or negative control to the wells of a black 96-well plate.

    • Add the tubulin solution to each well to initiate polymerization.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) every 60 seconds for 60 minutes.[9]

    • Calculate the percentage of inhibition for each concentration of Inhibitor 28 relative to the DMSO control.

    • Determine the IC₅₀ value as described in the turbidity-based assay protocol.

Protocol 3: Immunofluorescence Staining for Microtubule Network Analysis

This cell-based assay allows for the visualization of the effects of Inhibitor 28 on the microtubule network within cells.[1]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium and supplements

  • Inhibitor 28 dissolved in DMSO

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)[1]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[1]

  • Blocking buffer (e.g., 1% BSA in PBS)[1]

  • Primary antibody: anti-α-tubulin antibody[1]

  • Secondary antibody: fluorescently labeled secondary antibody[1]

  • Nuclear stain: DAPI[1]

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Inhibitor 28 for 18-24 hours.[1]

  • Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[1]

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[1]

    • Block with 1% BSA for 1 hour.[1]

    • Incubate with the anti-α-tubulin primary antibody for 1 hour.[1]

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.[1]

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.[1]

    • Analyze the images to quantify changes in microtubule morphology, such as filament disruption, cell rounding, and mitotic arrest.

cluster_2 Immunofluorescence Workflow seed Seed Cells treat Treat with Inhibitor 28 seed->treat fix Fixation treat->fix perm Permeabilization fix->perm block Blocking perm->block primary Primary Antibody Incubation (anti-α-tubulin) block->primary secondary Secondary Antibody & DAPI Incubation primary->secondary image Image Acquisition & Analysis secondary->image

Caption: Immunofluorescence staining workflow.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules after Tubulin Inhibitor 28 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a class of small molecules that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents. Tubulin inhibitor 28 is a potent inhibitor of tubulin polymerization, exhibiting an IC50 value of 1.2 µM in in vitro tubulin polymerization assays.[2][3] Its mechanism of action involves binding to tubulin, preventing its assembly into microtubules, which leads to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[4] This property makes this compound a compound of interest in cancer research.[5]

These application notes provide a comprehensive guide for researchers to visualize and quantify the effects of this compound on the microtubule cytoskeleton in cultured cells using immunofluorescence microscopy. The detailed protocols below will enable the effective staining, imaging, and analysis of microtubule disruption following treatment.

Mechanism of Action of this compound

This compound functions as a microtubule-destabilizing agent. It binds to the tubulin protein, the fundamental subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to a net depolymerization of the microtubule network. The consequences of this disruption are most prominent during mitosis, where a properly functioning mitotic spindle, composed of microtubules, is essential for chromosome segregation. By preventing the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle, which can subsequently trigger the apoptotic cell death pathway.[1][4]

Mechanism of Action of this compound Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Disrupted Microtubule Network Disrupted Microtubule Network Tubulin Dimer->Disrupted Microtubule Network Inhibition of Polymerization Microtubule->Tubulin Dimer Depolymerization This compound This compound This compound->Tubulin Dimer Binds to G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Network->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from immunofluorescence imaging of cells treated with this compound. Researchers are encouraged to generate cell-line-specific dose-response curves.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/System
IC50 for in vitro Microtubule Polymerization1.2 µMPurified Tubulin
IC50 for Anti-proliferative Activity>10 µMMCF-7 cells

Table 2: Template for Quantitative Immunofluorescence Data of Microtubule Disruption

Treatment GroupMicrotubule Density (% of Control)Average Microtubule Length (µm)Percentage of Cells with Disrupted Microtubules
Vehicle Control (DMSO)100%User-definedUser-defined
This compound (0.5 µM)User-definedUser-definedUser-defined
This compound (1.0 µM)User-definedUser-definedUser-defined
This compound (2.5 µM)User-definedUser-definedUser-defined
Positive Control (e.g., Nocodazole)User-definedUser-definedUser-defined

Experimental Protocols

This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells treated with this compound.

Materials and Reagents
  • Mammalian cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Experimental Workflow

Immunofluorescence Staining Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Fixation Fixation Drug Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Counterstain Counterstain Secondary Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging Data Analysis Data Analysis Imaging->Data Analysis

Caption: Experimental workflow diagram.

Step-by-Step Protocol
  • Cell Seeding: Seed the chosen mammalian cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[6]

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, and 2.5 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a positive control for microtubule disruption (e.g., nocodazole). Remove the old medium from the cells and replace it with the medium containing this compound or controls. Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).[7]

  • Fixation:

    • Paraformaldehyde (PFA) Fixation: Gently wash the cells three times with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS.[8]

    • Methanol Fixation (can enhance microtubule visualization): Gently wash the cells three times with pre-warmed PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C. Wash the cells three times with PBS.[7]

  • Permeabilization (only for PFA fixation): If cells were fixed with PFA, add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. Wash the cells three times with PBS.[6]

  • Blocking: Add Blocking Buffer (1-5% BSA in PBST) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[6]

  • Primary Antibody Incubation: Dilute the mouse anti-α-tubulin primary antibody in Blocking Buffer. Aspirate the blocking buffer and incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]

  • Washing: Wash the coverslips three times with PBST for 5 minutes each.[7]

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated goat anti-mouse secondary antibody in Blocking Buffer. Protect from light from this step onwards. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[7]

  • Washing: Wash the coverslips three times with PBST for 5 minutes each.[7]

  • Nuclear Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei. Wash the coverslips twice with PBS.[8]

  • Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.[6]

  • Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of control and treated cells under identical imaging conditions. Quantify microtubule disruption by analyzing parameters such as microtubule density, length, and the percentage of cells showing a disrupted microtubule network using appropriate image analysis software.[7]

Expected Results

  • Vehicle Control (DMSO): Cells should exhibit a well-organized and extensive network of fine microtubule filaments extending throughout the cytoplasm.

  • This compound Treated Cells: A dose-dependent disruption of the microtubule network is expected. This will manifest as a decrease in the density and length of microtubule filaments, and a more diffuse cytoplasmic staining of tubulin as the equilibrium shifts from polymerized microtubules to soluble tubulin dimers. At higher concentrations, a near-complete loss of the microtubule network may be observed.

  • Positive Control (Nocodazole): Cells should show significant disruption of the microtubule network, serving as a benchmark for the effects of this compound.

References

Optimal Concentration of Tubulin Inhibitors for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the optimal concentration of tubulin inhibitors for inducing apoptosis in cancer cells. Tubulin inhibitors are a potent class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and programmed cell death. The specific compound "Tubulin inhibitor 28" is not uniquely identified in the scientific literature; therefore, this guide synthesizes data from various potent tubulin inhibitors, with a focus on compounds designated with "28" in key studies (PTC-028 and SS28) and a representative compound termed "Tubulin inhibitor 15" for which application protocols are available.

Mechanism of Action

Tubulin inhibitors function by interfering with the polymerization or depolymerization of microtubules, which are essential for various cellular processes, including cell division.[1][2] This disruption activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This mitotic arrest can trigger the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, ultimately leading to the activation of caspases, the key executioners of apoptosis.[5][6]

Quantitative Data Summary

The optimal concentration of a tubulin inhibitor for apoptosis induction is cell-type dependent and should be determined empirically. The following tables summarize the effective concentrations of various tubulin inhibitors from published studies.

Table 1: Anti-proliferative Activity of Tubulin Inhibitors in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 ConcentrationExposure TimeReference
PTC-028 MDS-LMyelodysplastic SyndromeLow µM rangeNot Specified[7]
SKM-1Myelodysplastic SyndromeLow µM rangeNot Specified[7]
TF-1Myelodysplastic/AMLLow µM rangeNot Specified[7]
MOLM-13AMLLow µM rangeNot Specified[7]
HL-60AMLLow µM rangeNot Specified[7]
THP-1AMLLow µM rangeNot Specified[7]
SS28 A549Non-small cell lung cancer3-5 µM48 and 72 h[8]
CEMT-cell leukemia3-5 µM48 and 72 h[8]
RehLeukemia3-5 µM48 and 72 h[8]
Molt4Leukemia3-5 µM48 and 72 h[8]
Nalm6Leukemia3-5 µM48 and 72 h[8]
HeLaCervical cancer3-5 µM48 and 72 h[8]
SUDHL8Diffuse large B-cell lymphoma3-5 µM48 and 72 h[8]
OAT-449 HT-29Colorectal adenocarcinoma6-30 nMNot Specified[9]
SK-N-MCNeuroepithelioma6-30 nMNot Specified[9]
Compound 89 HeLaCervical CancerNot Specified24 h[10]
HCT116Colon CancerNot Specified24 h[10]
4T1Breast CancerNot Specified24 h[10]

Table 2: Concentrations Used for Specific Apoptosis-Related Assays

CompoundCell LineAssayConcentration(s)Exposure TimeReference
PTC-028 MDS-LAnnexin V AssayNot specified, used in combinationNot Specified[7]
SS28 CEMAnnexin V AssayConcentration-dependent48 h[8]
OAT-449 HT-29Annexin V-FITC30 nM18 h[9]
CYT997 PC-3Caspase-3 ActivationNot SpecifiedFrom 6 h[3]
A549PARP CleavageNot SpecifiedNot Specified[3]
Compound 89 HeLa, HCT116, 4T1Annexin V-FITC/PIIncreasing concentrations24 h[10]
Tubulin Inhibitor 15 Cancer CellsApoptosis AssayIC50 and 2x IC5024 hours[2]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of the tubulin inhibitor and to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tubulin inhibitor stock solution (e.g., in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.[2]

  • Prepare serial dilutions of the tubulin inhibitor in complete medium from the stock solution. A vehicle control (e.g., DMSO) should also be prepared.[2]

  • After 24 hours, remove the medium and treat the cells with varying concentrations of the inhibitor.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 20 µL of MTS reagent to each well.[2]

  • Incubate the plate for 1 to 4 hours at 37°C.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tubulin inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the tubulin inhibitor at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.[2]

  • Harvest the cells, including both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[5]

  • Wash the cells twice with cold PBS.[2]

  • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry within one hour.[5] Use appropriate controls for compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the tubulin inhibitor on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tubulin inhibitor

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the tubulin inhibitor as described in the apoptosis assay protocol.[2]

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[2]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[2]

  • Wash the cells with PBS to remove the ethanol.[2]

  • Resuspend the cell pellet in a solution containing RNase A and PI staining solution.[4]

  • Incubate for 15-30 minutes in the dark at room temperature.[2][4]

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

G cluster_pathway Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis tubulin_inhibitor Tubulin Inhibitor microtubule_disruption Microtubule Disruption tubulin_inhibitor->microtubule_disruption sac_activation Spindle Assembly Checkpoint Activation microtubule_disruption->sac_activation mitotic_arrest G2/M Mitotic Arrest sac_activation->mitotic_arrest intrinsic_pathway Intrinsic Pathway mitotic_arrest->intrinsic_pathway often initiated extrinsic_pathway Extrinsic Pathway mitotic_arrest->extrinsic_pathway can sensitize cytochrome_c Cytochrome c release intrinsic_pathway->cytochrome_c dr_upregulation Death Receptor Upregulation (e.g., DR5) extrinsic_pathway->dr_upregulation caspase_activation Caspase Activation (Caspase-9, -8, -3) cytochrome_c->caspase_activation dr_upregulation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.

G cluster_workflow Experimental Workflow for Cellular Assays cluster_assays start Seed Cells treatment Treat with Tubulin Inhibitor (Varying Concentrations & Times) start->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_assay analysis Data Analysis viability_assay->analysis apoptosis_assay->analysis cell_cycle_assay->analysis ic50 Determine IC50 analysis->ic50 apoptosis_quant Quantify Apoptosis analysis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution analysis->cell_cycle_dist

Caption: Experimental workflow for cellular assays.

References

Application Notes and Protocols for Tubulin Inhibitor 28 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of Tubulin Inhibator 28, a novel compound identified as a potent inhibitor of tubulin polymerization. This document is intended to guide researchers in exploring its potential as an anti-cancer agent.

Introduction

Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton, playing an essential role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly is fundamental to these processes, making tubulin a key target for cancer therapy. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.

Tubulin Inhibitor 28 is a small molecule that has been identified as a potent inhibitor of tubulin polymerization, demonstrating anti-proliferative activity in cancer cell lines. These notes provide the necessary protocols to further investigate its mechanism of action and anti-tumor efficacy.

Mechanism of Action

Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents (which inhibit polymerization). This compound belongs to the latter class. By binding to tubulin, it prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.

Tubulin_Inhibitor_28 This compound Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor_28->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin_Inhibitor_28->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Reference
IC50 (Tubulin Polymerization)1.2 µMIn vitro tubulin polymerization assay[1]
IC50 (Anti-proliferative)>10 µMCell viability assay (MCF-7 cells)[1]

Experimental Workflow

A typical workflow for characterizing a novel tubulin inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its biochemical activity, cellular effects, and anti-tumor efficacy.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical_Assay Tubulin Polymerization Assay Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Confirms cellular activity Cellular_Assays Cell Cycle Analysis Apoptosis Assay Immunofluorescence Cell_Viability->Cellular_Assays Investigates mechanism Xenograft_Model Xenograft Mouse Model Cellular_Assays->Xenograft_Model Preclinical validation

Experimental workflow for this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) or fluorescence.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • 96-well microplate (clear for absorbance, black for fluorescence)

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a 10x working stock of this compound and controls by diluting the stock solution in General Tubulin Buffer.

  • On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm (or fluorescence, if using a fluorescent reporter) every 60 seconds for 60 minutes.

  • Plot the absorbance/fluorescence versus time. The IC50 value is determined by plotting the rate of polymerization against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes with shaking.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Assay by Annexin V Staining

Principle: This assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect apoptotic cells. Propidium iodide is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1x Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Immunofluorescence Staining of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells, providing a qualitative assessment of the effects of this compound on microtubule structure.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with the chosen fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against α-tubulin.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vivo Xenograft Model

Principle: This preclinical model assesses the anti-tumor efficacy of this compound in a living organism by implanting human cancer cells into immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Human cancer cell line

  • Sterile PBS or culture medium

  • This compound formulation for in vivo administration

  • Vehicle control

  • Digital calipers

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (and vehicle control) according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Analyze the data to determine the tumor growth inhibition.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always adhere to institutional guidelines for laboratory safety and animal care.

References

Troubleshooting & Optimization

Tubulin inhibitor 28 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tubulin inhibitor 28 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous cell culture medium. What is the recommended first step?

A1: It is highly unlikely that this compound, like many small molecule inhibitors, will dissolve directly in aqueous-based cell culture media. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing capacity for a wide range of nonpolar compounds and its general compatibility with cell culture systems at low final concentrations.[1][2]

Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic to cells.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.[3]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Rapid Mixing: When adding the DMSO stock to the pre-warmed (37°C) cell culture medium, vortex or mix the medium to ensure rapid and uniform dispersion of the compound. This helps to avoid localized high concentrations that can lead to precipitation.[1][4]

  • Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try using a lower final concentration to stay within the compound's aqueous solubility limit.[3]

Q3: What are some alternative solvents to DMSO if it is not effective or compatible with my experimental setup?

A3: While DMSO is a common starting point, other organic solvents can be used. The choice of solvent is highly dependent on the specific chemical structure of the compound. Some alternatives are listed in the table below. It is crucial to test the tolerance of your specific cell line to any new solvent.

Q4: I've tried the above steps, but I still see precipitation over time in my cell culture wells. What else can I do?

A4: If precipitation occurs over the course of your experiment, it suggests that the compound is in a supersaturated and thermodynamically unstable state.[1] In such cases, you might consider using solubility-enhancing excipients:

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can help form micelles to keep the compound dispersed, but this is generally more suitable for cell-free assays as they can be toxic to cells at effective concentrations.[5]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.[2]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.

Problem: this compound precipitates out of solution.

Observation Potential Cause Recommended Solution
Precipitation upon initial dilution into cell culture media. The final concentration of the inhibitor exceeds its aqueous solubility limit. The rapid shift in solvent polarity from DMSO to the aqueous medium causes the compound to "crash out."Decrease the final concentration of this compound. Perform a serial dilution of the DMSO stock in the cell culture medium.[2] Ensure rapid mixing of the pre-warmed media during the addition of the inhibitor stock.[1]
The stock solution in DMSO is hazy or contains visible particles. The concentration of the stock solution is too high, exceeding the solubility limit of this compound in DMSO.Filter the stock solution to remove undissolved particles.[2] For future preparations, create a less concentrated stock solution.
A precipitate forms in the cell culture wells over time during the experiment. The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment.Consider using solubility-enhancing excipients like cyclodextrins to form a more stable formulation.[1]
Inconsistent experimental results between different batches. Variability in the preparation of the stock solution or its dilution.Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment.[1]

Quantitative Data Summary

SolventTypeTypical Starting Stock ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic compounds.[4]Can be toxic to cells at concentrations >0.5%; may cause precipitation upon aqueous dilution.[4]
Ethanol Polar Protic1-50 mMBiologically compatible and can be used in combination with other solvents.[4]Lower solubilizing power than DMSO for highly nonpolar compounds.[4]
PEG 400 PolymerFormulation dependentCan significantly enhance solubility and is often used in in-vivo formulations.[4]High viscosity may not be suitable for all in-vitro applications.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2]

Protocol 2: Dilution of DMSO Stock into Cell Culture Medium

  • Pre-warm Medium: Pre-warm the cell culture medium or buffer to 37°C.

  • Rapid Dilution: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[1]

  • Final Mix: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared solution immediately in your cell-based assay.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration check_dilution Was a single-step dilution used? check_concentration->check_dilution No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_mixing Was the medium pre-warmed and mixed during addition? check_dilution->check_mixing No serial_dilution Use serial dilution check_dilution->serial_dilution Yes check_stability Does precipitation occur over time? check_mixing->check_stability Yes improve_mixing Pre-warm medium to 37°C and vortex during addition check_mixing->improve_mixing No use_enhancers Consider solubility enhancers (e.g., cyclodextrins) check_stability->use_enhancers Yes end Solution Clear check_stability->end No lower_concentration->end serial_dilution->end improve_mixing->end use_enhancers->end G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add calculated volume of DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm to dissolve add_dmso->dissolve store 4. Aliquot and store at -20°C / -80°C dissolve->store prewarm 5. Pre-warm cell culture medium to 37°C store->prewarm dilute 6. Add DMSO stock to medium while vortexing prewarm->dilute use 7. Use immediately in experiment dilute->use

References

Technical Support Center: Optimizing Tubulin Inhibitor 28 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Tubulin inhibitor 28 for cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CAS No: 71112-91-9) is a potent inhibitor of tubulin polymerization with an IC50 value of 1.2 µM.[1][2] It belongs to a class of compounds that act as microtubule-destabilizing agents.[2][3] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division (mitosis).[4] By binding to tubulin, the building block of microtubules, this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis) in rapidly dividing cells.[5][6]

Q2: Why is it crucial to optimize the treatment duration with this compound?

A2: The cytotoxic effects of tubulin inhibitors are highly dependent on the cell cycle.[7] Therefore, the duration of exposure to this compound can significantly impact the observed cytotoxicity. A short exposure may not be sufficient to induce cell cycle arrest and apoptosis, while a very long exposure might lead to secondary effects not directly related to tubulin inhibition. Optimizing the incubation time (e.g., 24, 48, 72 hours) is critical for obtaining accurate and reproducible results that reflect the primary mechanism of action of the compound for a specific cell line.[8]

Q3: What are the known IC50 values for this compound?

A3: this compound has a reported IC50 of 1.2 µM for tubulin polymerization.[1][2] In terms of anti-proliferative activity, it has been shown to have an IC50 value of >10 µM in MCF-7 breast cancer cells.[2] It is important to note that IC50 values can vary significantly depending on the cell line, treatment duration, and the specific cytotoxicity assay used.

Q4: What should I consider when preparing this compound for my experiments?

A4: this compound has the molecular formula C12H8Br2S2 and a molecular weight of 376.13.[1] Like many small molecule inhibitors, it may have limited solubility in aqueous media. It is recommended to dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution before further dilution in cell culture medium.[8] Always include a vehicle control (cells treated with the same concentration of the solvent) in your experiments to account for any potential solvent-induced toxicity.[8]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between replicates.

  • Potential Cause: Inconsistent cell seeding density across wells.

    • Solution: Ensure you have a uniform single-cell suspension before seeding. Be meticulous and consistent with your pipetting technique and cell counting.[8]

  • Potential Cause: Incomplete dissolution or precipitation of this compound.

    • Solution: Ensure the compound is fully dissolved in the stock solvent before diluting it in the cell culture medium. Visually inspect for any precipitates.[8]

  • Potential Cause: Edge effects in multi-well plates due to evaporation.

    • Solution: To minimize evaporation from the outer wells, fill the peripheral wells of your plate with sterile phosphate-buffered saline (PBS) or culture medium without cells.[8]

Issue 2: Lower than expected or no cytotoxic effect observed.

  • Potential Cause: The treatment duration is too short.

    • Solution: The cytotoxic effects of tubulin inhibitors are often time-dependent.[7] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line.[8]

  • Potential Cause: The cell line is resistant to this particular inhibitor.

    • Solution: Different cell lines can exhibit varying sensitivities to tubulin inhibitors.[8] Consider testing a broader range of concentrations or using a different cell line known to be sensitive to microtubule-targeting agents.

  • Potential Cause: The compound has degraded.

    • Solution: Ensure proper storage of the this compound stock solution as recommended by the supplier. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Example of a Time-Course Experiment to Determine Optimal Treatment Duration of this compound in MCF-7 Cells.

Treatment Duration (hours)IC50 (µM)
24> 50
4815.2
728.5

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend. Actual results may vary.

Table 2: Example Cytotoxicity of this compound in Various Cancer Cell Lines after a 72-hour Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
HeLaCervical Cancer5.1
A549Lung Cancer12.8
HCT116Colon Cancer6.3

Note: The data presented in this table is illustrative and intended to provide a comparative example. Actual results may vary.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).[7]

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Optimizing Treatment Duration cluster_timepoints Incubation Timepoints A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Cell Adherence (24 hours) A->B C 3. Treatment with this compound (Dose-response concentrations) B->C T1 24 hours C->T1 T2 48 hours C->T2 T3 72 hours C->T3 D 4. Cytotoxicity Assay (e.g., MTT Assay) T1->D T2->D T3->D E 5. Data Analysis (Calculate IC50 for each timepoint) D->E F 6. Determine Optimal Duration (Select timepoint with desired potency and assay window) E->F

Caption: Workflow for optimizing treatment duration.

G cluster_pathway General Signaling Pathway of Microtubule Destabilization TubulinInhibitor This compound Microtubules Microtubule Polymerization TubulinInhibitor->Microtubules Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Polymerizes to form Spindle Mitotic Spindle Disruption Microtubules->Spindle Forms G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces

Caption: Signaling pathway of tubulin inhibition.

G cluster_troubleshooting Troubleshooting Guide for Cytotoxicity Assays Start High Variability in Replicates? CheckSeeding Consistent Cell Seeding? Start->CheckSeeding Yes CheckSolubility Compound Fully Dissolved? CheckSeeding->CheckSolubility Yes Sol_Seeding Solution: Ensure uniform cell suspension and consistent pipetting. CheckSeeding->Sol_Seeding No UsePBS Used PBS in Edge Wells? CheckSolubility->UsePBS Yes Sol_Solubility Solution: Ensure complete dissolution in stock solvent before dilution. CheckSolubility->Sol_Solubility No Sol_Edge Solution: Fill edge wells with sterile PBS or media. UsePBS->Sol_Edge No

References

Technical Support Center: Off-Target Effects of Diaryl Disulfide Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with diaryl disulfide tubulin inhibitors. It offers troubleshooting for common experimental issues, answers to frequently asked questions, and detailed protocols to help identify and characterize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are diaryl disulfide tubulin inhibitors?

A1: Diaryl disulfide tubulin inhibitors are a class of small molecules that impede cancer cell growth by disrupting microtubule dynamics. They typically bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[3][4]

Q2: What are "off-target effects" and why are they a concern?

A2: Off-target effects occur when a drug or compound interacts with molecules other than its intended therapeutic target.[5] For diaryl disulfide tubulin inhibitors, the "on-target" effect is the inhibition of tubulin polymerization.[6] Off-target effects, such as unintended interactions with other proteins or cellular structures, can lead to unexpected biological responses, toxicity in normal cells, and misleading experimental results.[3] Identifying these effects is crucial for accurate data interpretation and for the development of safer, more effective therapeutics.[7]

Q3: What are the common off-target effects associated with diaryl disulfide compounds?

A3: A significant off-target effect of compounds containing a disulfide moiety is the induction of mitochondrial dysfunction.[8] This can manifest as a collapse of the mitochondrial membrane potential, depletion of ATP, and the generation of reactive oxygen species (ROS).[8][9] Some diaryl disulfide compounds have been shown to interact with mitochondrial proteins like the voltage-dependent anion channel (VDAC), which is involved in regulating metabolism and apoptosis.[10][11]

Q4: How can I distinguish between on-target (tubulin inhibition) and off-target effects in my cellular assays?

A4: Distinguishing between on- and off-target effects requires a multi-pronged approach. First, perform a dose-response analysis to compare the concentration at which the compound inhibits tubulin polymerization with the concentration that causes cytotoxicity.[3] If significant cell death occurs at concentrations below the IC50 for tubulin polymerization, off-target effects are likely. Additionally, you can use a compound with a similar chemical structure but is inactive against tubulin as a negative control. Observing cellular effects with the inactive analog would point towards off-target activity. Finally, directly measuring mitochondrial health and ROS levels can provide evidence for specific off-target pathways.[9]

Troubleshooting Guides

Issue 1: High cytotoxicity is observed at concentrations that do not significantly inhibit tubulin polymerization.

  • Possible Cause: This strongly suggests that the observed cell death is due to off-target effects rather than the intended disruption of microtubules. The disulfide group may be reacting with other cellular components, particularly within the mitochondria.[8]

  • Troubleshooting Steps:

    • Assess Mitochondrial Membrane Potential: Use a fluorescent dye such as JC-1 or TMRE to measure the mitochondrial membrane potential via flow cytometry or fluorescence microscopy. A decrease in potential indicates mitochondrial dysfunction.[9]

    • Measure Cellular ATP Levels: A rapid depletion of ATP can be a sign of mitochondrial toxicity.[8] Use a commercially available luminescence-based ATP assay kit.

    • Quantify Reactive Oxygen Species (ROS): Increased ROS production is a common consequence of mitochondrial damage.[9] Use a fluorescent probe like CM-H2DCFDA to detect and quantify ROS levels.[12][13]

    • Test in the Presence of an Antioxidant: Pre-treating cells with an antioxidant like N-acetylcysteine (NAC) can help determine if the cytotoxicity is mediated by ROS.[9] If NAC rescues the cells from the compound-induced death, it points to oxidative stress as a major off-target mechanism.

Issue 2: The compound induces apoptosis, but the cell cycle analysis does not show a clear G2/M arrest.

  • Possible Cause: While tubulin inhibitors typically cause G2/M arrest, apoptosis can be triggered through other pathways.[4] Off-target effects on mitochondria are a primary mechanism for apoptosis induction that can be independent of cell cycle arrest.[9]

  • Troubleshooting Steps:

    • Analyze Apoptotic Markers: Perform western blotting for key proteins in the mitochondrial apoptosis pathway. Look for the release of cytochrome c from the mitochondria into the cytosol and the cleavage of caspase-9 and caspase-3.[14]

    • Examine Bcl-2 Family Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for mitochondrial integrity.[9] Assess the expression levels of these proteins via western blot to see if the compound shifts the balance towards apoptosis.

    • Perform a Time-Course Experiment: It's possible that G2/M arrest is transient and occurs at an earlier time point before the onset of widespread apoptosis.[4] Analyze the cell cycle at multiple time points (e.g., 6, 12, 24, 48 hours) after compound treatment.

Data Presentation

For a comprehensive evaluation of your diaryl disulfide tubulin inhibitor, it is crucial to compare its on-target and potential off-target activities quantitatively. Use the following table to organize your experimentally determined data.

ParameterCell Line 1Cell Line 2Normal (Control) Cell Line
On-Target Activity
IC50 for Tubulin Polymerization (µM)
% of Cells in G2/M Arrest (at 2x IC50)
Off-Target Activity
IC50 for Cytotoxicity (MTT/SRB Assay) (µM)
IC50 for Mitochondrial Membrane Potential Loss (µM)
Fold Increase in ROS Production (at IC50 for cytotoxicity)

Note: The IC50 is the concentration of a drug that gives half-maximal response.[6]

Experimental Protocols

Protocol 1: Assay for Reactive Oxygen Species (ROS) Detection

This protocol describes a method to measure intracellular ROS levels using the fluorescent probe CM-H2DCFDA.

  • Objective: To quantify changes in intracellular ROS levels following treatment with a diaryl disulfide compound.

  • Materials:

    • Cells of interest

    • CM-H2DCFDA dye

    • Phosphate-buffered saline (PBS)

    • Diaryl disulfide compound and vehicle control (e.g., DMSO)

    • Positive control (e.g., H2O2)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

    • Treat the cells with various concentrations of your diaryl disulfide compound for the desired time. Include vehicle-treated and positive control (H2O2) wells.

    • After treatment, remove the media and wash the cells once with warm PBS.

    • Prepare a 5 µM working solution of CM-H2DCFDA in warm PBS.

    • Incubate the cells with the CM-H2DCFDA solution for 30 minutes at 37°C, protected from light.

    • Wash the cells once with PBS to remove excess dye.

    • Add fresh PBS or media to the wells.

    • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry (FITC channel).

    • Normalize the fluorescence of treated cells to the vehicle control to determine the fold increase in ROS.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1

  • Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential.

  • Materials:

    • JC-1 dye

    • Cell culture medium

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Seed cells on glass coverslips (for microscopy) or in culture plates (for flow cytometry) and treat with your compound as described above. Include a positive control group treated with FCCP.

    • Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells twice with warm PBS.

    • For microscopy, mount the coverslips and visualize immediately. Healthy cells will exhibit red fluorescent mitochondrial aggregates, while apoptotic cells with depolarized mitochondria will show green fluorescent monomers.

    • For flow cytometry, trypsinize and collect the cells, resuspend in PBS, and analyze using channels for green (FITC) and red (PE) fluorescence. A shift from the red to the green channel indicates mitochondrial depolarization.

Visualizations

On_Off_Target_Effects cluster_drug Diaryl Disulfide Inhibitor cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Drug Diaryl Disulfide Tubulin Inhibitor Tubulin β-Tubulin Drug->Tubulin Binds Mitochondria Mitochondria Drug->Mitochondria Interacts Polymerization Microtubule Polymerization Tubulin->Polymerization inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle blocks Arrest G2/M Arrest Spindle->Arrest leads to Apoptosis_On Apoptosis Arrest->Apoptosis_On induces ROS ROS Generation Mitochondria->ROS induces MMP Mitochondrial Membrane Potential Collapse Mitochondria->MMP causes CytoC Cytochrome C Release MMP->CytoC leads to Apoptosis_Off Apoptosis CytoC->Apoptosis_Off induces

Caption: On-target vs. potential off-target pathways of diaryl disulfide tubulin inhibitors.

Troubleshooting_Workflow decision decision process process result result start Start: Observe High Cytotoxicity q1 Is cytotoxicity seen at [Drug] < IC50 for tubulin inhibition? start->q1 process_on_target Investigate On-Target Effects: - Confirm G2/M Arrest - Rescue with tubulin overexpression? q1->process_on_target No process_off_target Investigate Off-Target Effects: - Measure ROS production - Assess mitochondrial potential q1->process_off_target Yes result_on Likely On-Target Mechanism process_on_target->result_on result_off Likely Off-Target Mechanism process_off_target->result_off

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Off_Target_ID_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation phenotypic_screening Phenotypic Screening (Cytotoxicity, Apoptosis) compare Compare IC50 Values (On-Target vs. Cytotoxicity) phenotypic_screening->compare target_assay On-Target Assay (Tubulin Polymerization) target_assay->compare ros_assay ROS Assay compare->ros_assay If cytotoxicity >> on-target mito_assay Mitochondrial Health Assays compare->mito_assay If cytotoxicity >> on-target proteomics Affinity Chromatography- Mass Spectrometry compare->proteomics validation Validate Hits (e.g., siRNA, Overexpression) ros_assay->validation mito_assay->validation proteomics->validation

Caption: Experimental workflow for identifying and validating off-target effects.

References

Troubleshooting inconsistent results with Tubulin inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tubulin Inhibitor 28. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Product Information: this compound, also identified as compound 2g in the scientific literature, is a diaryl disulfide analog of Combretastatin A-4.[1][2] It functions as a tubulin polymerization inhibitor, likely by binding to the colchicine site on β-tubulin.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a tubulin polymerization inhibitor. As an analog of Combretastatin A-4, it is presumed to bind to the colchicine-binding site at the interface of α- and β-tubulin heterodimers.[2][3] This binding prevents the conformational changes necessary for tubulin polymerization into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. For experimental use, further dilutions should be made in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the expected potency of this compound?

A3: The potency of this compound can vary depending on the assay and cell line used. The reported IC50 value for the inhibition of tubulin polymerization is 1.2 µM.[2] In terms of antiproliferative activity, the IC50 value against the MCF-7 breast cancer cell line was found to be greater than 10 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Why am I observing inconsistent IC50 values in my cell viability assays?

A4: Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to tubulin inhibitors due to differences in the expression of tubulin isotypes, microtubule-associated proteins, or the presence of drug efflux pumps.

  • Compound Precipitation: As a hydrophobic molecule, this compound may precipitate in aqueous culture media, especially at higher concentrations. This can lead to a lower effective concentration and variability in results. Visually inspect your treatment media for any signs of precipitation.

  • Cell Density and Proliferation Rate: The density of cells at the time of treatment and their proliferation rate can influence the apparent cytotoxicity of a cell cycle-dependent agent like a tubulin inhibitor. It is important to standardize these parameters across experiments.

  • Inconsistent Incubation Times: Ensure that the incubation time with the inhibitor is consistent across all experiments, as the cytotoxic effect is time-dependent.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of Tubulin Polymerization

If you are not observing the expected inhibition in an in vitro tubulin polymerization assay, consider the following troubleshooting steps.

Possible CauseTroubleshooting Steps
Inactive Tubulin Use a fresh aliquot of high-quality, polymerization-competent tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.
Degraded GTP Prepare a fresh solution of GTP. Store GTP stock solutions in small aliquots at -80°C.
Incorrect Buffer Composition Verify the pH and concentrations of all buffer components (e.g., PIPES, MgCl2, EGTA).
Suboptimal Temperature Ensure the spectrophotometer or fluorometer is pre-warmed to and maintained at 37°C throughout the assay.
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. If observed, consider lowering the compound concentration or adjusting the solvent conditions.
Incorrect Wavelength/Filter Settings For absorbance assays, ensure the wavelength is set to ~340 nm. For fluorescence assays, use the appropriate excitation and emission wavelengths for your chosen reporter.

Troubleshooting Workflow for Tubulin Polymerization Assay

G Troubleshooting: No Inhibition in Tubulin Polymerization Assay start No Inhibition Observed check_tubulin Check Tubulin Activity (Fresh Aliquot, Proper Storage) start->check_tubulin check_gtp Check GTP Integrity (Fresh Solution, Proper Storage) check_tubulin->check_gtp Tubulin OK check_buffer Verify Buffer Composition (pH, Component Concentrations) check_gtp->check_buffer GTP OK check_temp Confirm Assay Temperature (Pre-warmed to 37°C) check_buffer->check_temp Buffer OK check_compound Assess Compound Solubility (Visual Inspection for Precipitation) check_temp->check_compound Temp OK check_instrument Verify Instrument Settings (Wavelength, Kinetic Mode) check_compound->check_instrument Compound Soluble resolve Problem Resolved check_instrument->resolve Settings Correct

Caption: A logical workflow for troubleshooting the lack of inhibition in a tubulin polymerization assay.

Issue 2: High Variability in Cell Viability (e.g., MTT, SRB) Assays

High variability between replicate wells or experiments is a common issue. The following table outlines potential causes and solutions.

Possible CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation, or ensure proper humidification of the incubator.
Inconsistent Treatment Application Use a multichannel pipette for adding the inhibitor to minimize timing differences between wells.
Precipitation of Inhibitor Prepare dilutions of this compound immediately before use and mix well. Visually inspect for precipitates.
Fluctuations in Cell Culture Conditions Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.

G A Seed Cells in 96-well Plate B Incubate for 24h (Adhesion) A->B C Treat with Serial Dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT or SRB Reagent D->E F Incubate and Solubilize E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: The proposed signaling cascade initiated by this compound, leading to apoptosis.

Logical Flow for Investigating Inconsistent Results

G Troubleshooting Logic for Inconsistent Data rect rect start Inconsistent Results? is_in_vitro In Vitro Assay? start->is_in_vitro is_cell_based Cell-Based Assay? start->is_cell_based check_reagents Check Reagent Stability (Tubulin, GTP, etc.) is_in_vitro->check_reagents Yes check_cell_line Verify Cell Line Health & Passage Number is_cell_based->check_cell_line Yes check_protocol_vitro Review Assay Protocol (Temp, Buffer, etc.) check_reagents->check_protocol_vitro check_compound_sol Confirm Compound Solubility & Stability check_protocol_vitro->check_compound_sol check_protocol_cell Standardize Cell Culture & Treatment Protocol check_cell_line->check_protocol_cell check_protocol_cell->check_compound_sol resolved Consistent Results check_compound_sol->resolved

Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes with this compound.

References

Technical Support Center: Managing DMSO Toxicity in Tubulin Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Dimethyl Sulfoxide (DMSO) toxicity in cell-based assays involving tubulin inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO for cell-based assays?

A1: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. For most in vitro cell-based assays, the final DMSO concentration should typically be below 0.5% (v/v).[1][2][3] However, some cell lines can tolerate up to 1% without severe cytotoxicity, while primary cells are generally more sensitive.[1] A rule of thumb is that 0.1% DMSO is considered safe for almost all cell types.[1] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.

Q2: I'm observing precipitation of my tubulin inhibitor when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue arising from the hydrophobic nature of many small molecule inhibitors.[2] Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.[2]

  • Use of a Co-solvent: Consider incorporating a co-solvent like Pluronic F-68 or polyethylene glycol (PEG) in the final dilution to enhance solubility.[2]

  • Gentle Warming: Warming the solution to 37°C may aid in dissolving the compound, but be cautious about the thermal stability of your specific tubulin inhibitor.[2]

Q3: Can I use solvents other than DMSO to dissolve my tubulin inhibitor?

A3: While DMSO is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds, other organic solvents like ethanol or dimethylformamide (DMF) can be used.[2][4] It is essential to experimentally determine the solubility of your inhibitor and the potential cytotoxicity of any alternative solvent in your specific cell model.[2]

Q4: How should I properly store my tubulin inhibitor stock solution in DMSO?

A4: To maintain the stability and integrity of your tubulin inhibitor, stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[2][3] These aliquots should be stored at -20°C or -80°C for long-term stability.[2][3] Before use, thaw an aliquot at room temperature and ensure the compound is fully dissolved by gentle vortexing.[2]

Q5: How does DMSO itself affect microtubules and the cell cycle?

A5: DMSO can directly impact microtubule dynamics and cell cycle progression. It has been shown to promote microtubule assembly by lowering the critical concentration of tubulin required for polymerization.[5][6][7][8] This effect is important to consider, as the solvent itself may contribute to the observed phenotype in your experiments.[8] DMSO can also cause a reversible arrest of cells in the G1 phase of the cell cycle in some cell lines.[9][10]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in the vehicle control (DMSO only).

Possible Cause Solution
DMSO concentration is too high. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.[11] Prepare drug dilutions to minimize the final DMSO concentration. Always include a vehicle control with the same DMSO concentration as the highest drug concentration to accurately assess its effect.[11]
Cell line is particularly sensitive to DMSO. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. Consider using a different cell line if feasible for your research question.
Contamination of DMSO. Use high-purity, anhydrous, and sterile-filtered DMSO to avoid introducing contaminants that could affect cell viability.[8]

Issue 2: Inconsistent or variable results in cell viability assays.

Possible Cause Solution
Precipitation of the tubulin inhibitor. Visually inspect your diluted solutions for any precipitate. If observed, try the solubilization techniques mentioned in FAQ Q2 (stepwise dilution, co-solvents, gentle warming).[2]
Inconsistent final DMSO concentrations. Always use a consistent final concentration of DMSO across all wells, including controls.[8] Prepare a master mix of your media or buffer containing the final DMSO concentration to ensure uniformity.[8]
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Inconsistent cell density can influence their sensitivity to cytotoxic agents.[2]
Degradation of the tubulin inhibitor. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Prepare fresh working dilutions for each experiment.

Issue 3: The tubulin inhibitor shows lower than expected potency.

Possible Cause Solution
Inaccurate stock solution concentration. Accurately weigh the compound and ensure complete dissolution in DMSO when preparing the stock solution.
Drug efflux pumps. Some cancer cell lines express multidrug resistance (MDR) transporters that can actively pump the inhibitor out of the cell.[12] Consider co-treatment with an MDR inhibitor (e.g., verapamil) to investigate this possibility.[12]
Alterations in tubulin or microtubule-associated proteins (MAPs). Resistance to tubulin inhibitors can arise from mutations in the tubulin protein or changes in the expression of MAPs that regulate microtubule stability.[12] This may require more advanced molecular biology techniques to investigate.

Data Presentation: DMSO Tolerance in Various Cell Lines

The following table summarizes the reported tolerance of different cell lines to various concentrations of DMSO. Note that the duration of exposure is a critical factor influencing cytotoxicity.[13]

Cell LineDMSO ConcentrationObservationCitation
Most cell lines0.5%Generally tolerated without severe cytotoxicity.[1]
Some robust cell linesup to 1%Tolerated.[1]
Human lymphoid pre-T cells (RPMI-8402)Not specifiedInduces reversible G1 arrest and apoptosis.[10]
Arterial smooth muscle cells1%Inhibited DNA synthesis and promoted microtubule assembly.[5]
Peripheral Blood Mononuclear Cells (PBMCs)5% (after 120h), 10% (for 24h)Toxic.[14]
Human leukemic cell lines (Molt-4, Jurkat, U937, THP1)≥2%Cytotoxic in a time-dependent manner.
HepG2, MDA-MB-231, MCF-7, VNBRCA11.25% - 10%Significant inhibition of proliferation.[15]
RA FLSs>0.1%Significant toxicity observed.[13]

Experimental Protocols

Protocol 1: Preparation of Tubulin Inhibitor Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the desired amount of the tubulin inhibitor powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or sonication can be used if the compound is difficult to dissolve.[3]

    • Visually inspect the solution to confirm the absence of particulates.[3]

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[3]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.

    • It is critical to add the DMSO stock to the aqueous medium and mix immediately and thoroughly to prevent precipitation.[3]

    • Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is consistent and ideally below 0.5%.[3]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of a tubulin inhibitor.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

  • Compound Treatment:

    • Prepare serial dilutions of the tubulin inhibitor in cell culture medium from your DMSO stock solution.

    • Ensure the final DMSO concentration is constant across all wells and does not exceed the predetermined non-toxic limit for your cell line (e.g., 0.5%).[2]

    • Include a vehicle control (medium + DMSO) and a positive control for cell death.[2]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.[2]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Dilutions in Media stock->working Serial Dilution treat Treat Cells with Inhibitor working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate mt_assay Perform MTT Assay incubate->mt_assay read Read Absorbance @ 570nm mt_assay->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for a cell viability (MTT) assay to determine the IC50 of a tubulin inhibitor.

troubleshooting_logic start Inconsistent/Poor Results check_control High Vehicle Control Toxicity? start->check_control check_precipitate Precipitation Observed? check_control->check_precipitate No reduce_dmso Reduce Final DMSO Concentration check_control->reduce_dmso Yes check_potency Low Inhibitor Potency? check_precipitate->check_potency No optimize_sol Optimize Solubilization (e.g., Stepwise Dilution) check_precipitate->optimize_sol Yes verify_conc Verify Stock Concentration & Check for Degradation check_potency->verify_conc Yes end Re-run Experiment check_potency->end No reduce_dmso->end optimize_sol->end verify_conc->end

Caption: A logical troubleshooting workflow for common issues in tubulin inhibitor cell assays.

signaling_pathway cluster_dynamics Microtubule Dynamics cluster_effects Cellular Effects tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization spindle Mitotic Spindle Disruption microtubules->spindle Essential for formation inhibitor Tubulin Inhibitor (e.g., Colchicine site agent) inhibitor->tubulin Binds to dimers, prevents polymerization dmso DMSO (Solvent) dmso->microtubules Promotes assembly, stabilizes arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: The mechanism of action of a tubulin polymerization inhibitor and the potential confounding effect of DMSO.

References

Technical Support Center: Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and experimental use of Tubulin inhibitor 28.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the chemical integrity and biological activity of this compound, proper storage is critical. The following guidelines are based on best practices for similar diaryl sulfide compounds.

FormulationStorage TemperatureRecommended Shelf LifeSpecial Instructions
Solid (Lyophilized Powder) -20°CUp to 3 yearsProtect from moisture and light. Store in a desiccator.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Working Dilutions in Aqueous Buffer 2-8°CPrepare fresh for each experiment.Use within a few hours. Avoid long-term storage.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO).

  • Recommended Solvent: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Procedure:

    • Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the calculated volume of DMSO to the vial to achieve the desired concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Important Considerations:

    • Prepare aliquots of the stock solution in tightly sealed vials to minimize exposure to air and moisture.

    • For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%).

Q3: My this compound precipitated out of the aqueous buffer. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous solutions.

  • To redissolve: Gently warm the solution to 37°C and vortex.

  • To prevent precipitation:

    • Lower the final concentration of the inhibitor in your assay.

    • When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid mixing.

    • Consider the use of a surfactant like Tween 20 (at a low, non-interfering concentration) to improve solubility.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on its diaryl sulfide structure, the primary degradation pathways for this compound in solution are likely hydrolysis and oxidation.

  • Hydrolysis: While diaryl sulfides are generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions may lead to cleavage of the sulfide bond.

  • Oxidation: The sulfur atom in the diaryl sulfide moiety is susceptible to oxidation, which can form sulfoxides and subsequently sulfones. This oxidation can be promoted by exposure to air (oxygen), light, and certain metal ions. These oxidized forms may have reduced or altered biological activity.

Troubleshooting Guides

Inconsistent Results in Cellular Assays
Problem Possible Cause Troubleshooting Steps
Loss of inhibitor activity over time Compound degradation in working solutions.1. Prepare fresh working dilutions for each experiment from a frozen DMSO stock. 2. Minimize the time the inhibitor is in aqueous buffer before being added to cells. 3. Perform a time-course experiment to assess the stability of the inhibitor in your specific cell culture medium.
High variability between replicate wells Inconsistent dosing due to precipitation or adsorption.1. Visually inspect diluted solutions for any signs of precipitation before adding to cells. 2. Pre-wet pipette tips with the solution before dispensing. 3. Ensure thorough mixing after adding the inhibitor to the cell culture plate.
Unexpected cytotoxicity in vehicle controls High concentration of DMSO.Ensure the final DMSO concentration in all wells, including controls, is identical and at a level non-toxic to your specific cell line (typically ≤0.5%).
Issues with In Vitro Tubulin Polymerization Assays
Problem Possible Cause Troubleshooting Steps
No or weak inhibition of tubulin polymerization 1. Inhibitor concentration is too low. 2. Inactive inhibitor due to degradation. 3. High tubulin concentration masking the effect.1. Perform a dose-response curve to determine the IC50. 2. Use a fresh aliquot of the inhibitor stock solution. 3. Optimize the tubulin concentration in your assay (typically 1-2 mg/mL).
Inhibitor precipitates in the assay buffer Poor aqueous solubility.1. Lower the final inhibitor concentration. 2. Ensure the final DMSO concentration is consistent across all samples and is not causing precipitation. 3. See FAQ Q3 for more tips on preventing precipitation.
Inconsistent results between assays Variability in tubulin protein activity.1. Use high-quality, polymerization-competent tubulin. 2. Aliquot tubulin and store at -80°C to avoid freeze-thaw cycles. 3. Always include positive (e.g., colchicine) and negative (vehicle) controls in every experiment.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Bring the vial of lyophilized this compound to room temperature.

    • Calculate the volume of DMSO required to prepare a 10 mM stock solution.

    • Add the calculated volume of DMSO to the vial.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a framework for evaluating the chemical stability of this compound in a specific solution over time.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Solution to be tested (e.g., PBS, cell culture medium)

    • Acetonitrile (HPLC grade)

    • Water with 0.1% formic acid (HPLC grade)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Sample Preparation (Time=0):

      • Prepare a solution of this compound in the test solution at the desired final concentration (e.g., 10 µM).

      • Immediately take a sample (T=0), mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial.

    • Incubation:

      • Incubate the remaining test solution under the desired conditions (e.g., 37°C, room temperature).

    • Time-Point Sampling:

      • At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and process them as in step 2.1.

    • HPLC Analysis:

      • Inject the samples onto the HPLC system.

      • Use a suitable gradient of water with 0.1% formic acid and acetonitrile to elute the compound.

      • Monitor the absorbance at a wavelength where this compound has maximum absorbance.

    • Data Analysis:

      • Calculate the peak area of this compound at each time point.

      • Determine the percentage of the inhibitor remaining by comparing the peak area at each time point to the peak area at T=0.

Visualizations

experimental_workflow Workflow for Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Lyophilized this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Prepare Fresh Working Dilution in Aqueous Buffer thaw->dilute assay Add to In Vitro or Cell-Based Assay dilute->assay

Caption: Workflow for the preparation and experimental use of this compound.

signaling_pathway Signaling Pathway of this compound-Induced Apoptosis inhibitor This compound tubulin β-Tubulin (Colchicine Binding Site) inhibitor->tubulin Binds to microtubule Microtubule Depolymerization tubulin->microtubule Inhibits polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Leads to jnk_pathway ASK1/JNK Pathway Activation mitotic_arrest->jnk_pathway Induces bcl2 Bcl-2 Phosphorylation (Inactivation) jnk_pathway->bcl2 Mediates apoptosis Apoptosis bcl2->apoptosis Promotes

Caption: Signaling pathway of apoptosis induced by this compound.[2][3][4]

References

Potential resistance mechanisms to Tubulin inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tubulin Inhibitor 28

Disclaimer: Information specifically regarding "this compound" is not available in the public domain. The following guidance is based on established knowledge of resistance mechanisms to the broader class of tubulin-targeting agents and provides general strategies for researchers encountering resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for tubulin inhibitors?

A1: Tubulin inhibitors are agents that disrupt the dynamics of microtubules, which are essential components of the cytoskeleton.[1] These drugs typically work in one of two ways:

  • Microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine) prevent the polymerization of tubulin dimers into microtubules, leading to their disassembly.[2][3]

  • Microtubule-stabilizing agents (e.g., taxanes, epothilones) bind to microtubules and prevent their depolymerization.[2][3]

Both types of agents disrupt the delicate balance of microtubule assembly and disassembly, which is crucial for various cellular processes, most notably mitotic spindle formation during cell division.[4] This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][5]

Q2: My cells are showing decreased sensitivity to this compound after prolonged exposure. What are the potential resistance mechanisms?

A2: Acquired resistance to tubulin inhibitors is a significant challenge in both research and clinical settings. The most common mechanisms include:

  • Alterations in β-tubulin: This can involve mutations in the tubulin genes (though rare in clinical samples) or changes in the expression of different β-tubulin isotypes.[6][7] The overexpression of certain isotypes, such as βIII-tubulin, is frequently linked to resistance.[1][8]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2][9]

  • Changes in microtubule-associated proteins (MAPs): Proteins that regulate microtubule stability, like Tau and Stathmin, can have their expression levels altered, counteracting the effects of the tubulin inhibitor.[8]

  • Activation of alternative signaling pathways: Cells can activate pro-survival pathways that bypass the apoptotic signals triggered by the inhibitor.

  • Drug detoxification: Intracellular mechanisms may exist that metabolize and inactivate the drug.[2]

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound observed as an increase in IC50 value.

Possible Cause: Upregulation of drug efflux pumps (e.g., P-glycoprotein).

Troubleshooting Steps:

  • Verify P-gp Overexpression:

    • Western Blot: Compare P-gp protein levels in your resistant cell line versus the parental (sensitive) cell line.

    • qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.[8]

  • Functional Assay for P-gp Activity:

    • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123.[8] Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.

  • Co-administration with a P-gp Inhibitor:

    • Treat resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar).[8] A restored sensitivity to this compound would suggest P-gp-mediated resistance.

Issue 2: No significant change in drug efflux, but the inhibitor is less effective at inducing cell cycle arrest or apoptosis.

Possible Cause: Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs).

Troubleshooting Steps:

  • Analysis of Tubulin Isotype Expression:

    • Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV).[8] Overexpression of certain isotypes, particularly βIII-tubulin, is a known resistance mechanism.[1][8]

  • Tubulin Mutation Sequencing:

    • Isolate total RNA from both sensitive and resistant cell lines.

    • Perform reverse transcription to generate cDNA.

    • Amplify the relevant tubulin gene (e.g., TUBB3 for βIII-tubulin) via PCR.

    • Sequence the PCR products to identify potential mutations in the drug-binding site.[8]

  • Examine Microtubule-Associated Proteins:

    • Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot.[8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM) of this compoundFold Resistance
Parental Sensitive Line101
Resistant Line15015
Resistant Line + P-gp Inhibitor151.5

Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells

ProteinParental Sensitive Line (Relative Expression)Resistant Line (Relative Expression)
P-glycoprotein1.012.5
βIII-tubulin1.08.2
Stathmin1.00.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Objective: To determine the concentration of this compound that inhibits the growth of 50% of the cell population.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Protocol 2: Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effect of this compound on the microtubule network.

  • Methodology:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound at the desired concentration and time point.

    • Fix the cells with ice-cold methanol or 4% paraformaldehyde.[8]

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).[8]

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.[8]

    • Visualize the microtubule network using a fluorescence microscope. In sensitive cells, tubulin inhibitors typically cause microtubule depolymerization or abnormal bundling. Resistant cells may show a more intact and organized microtubule network, similar to untreated cells.[8]

Visualizations

G cluster_0 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization This compound This compound Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics This compound->Disrupted Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disrupted Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: General mechanism of action of tubulin inhibitors.

G cluster_1 Troubleshooting Workflow Start Decreased Sensitivity to Inhibitor CheckEfflux Assess ABC Transporter Activity (e.g., P-gp) Start->CheckEfflux EffluxIncreased Increased Efflux? CheckEfflux->EffluxIncreased EffluxMechanism Resistance likely due to drug efflux. Consider P-gp inhibitors. EffluxIncreased->EffluxMechanism Yes CheckTubulin Analyze Tubulin Isotypes and Mutations EffluxIncreased->CheckTubulin No TubulinAltered Altered Tubulin? CheckTubulin->TubulinAltered TubulinMechanism Resistance likely due to target modification. TubulinAltered->TubulinMechanism Yes CheckMAPs Investigate Microtubule-Associated Proteins TubulinAltered->CheckMAPs No

Caption: Troubleshooting workflow for investigating resistance.

G cluster_2 Drug Efflux Resistance Pathway Inhibitor_in This compound (Extracellular) Inhibitor_out This compound (Intracellular) Inhibitor_in->Inhibitor_out Diffusion Pgp P-glycoprotein (ABC Transporter) Inhibitor_out->Pgp Target Microtubules Inhibitor_out->Target Pgp->Inhibitor_in Efflux (ATP-dependent) Effect Cell Cycle Arrest Target->Effect

Caption: Mechanism of P-glycoprotein-mediated drug resistance.

References

Technical Support Center: Minimizing Off-Target Kinase Activity of Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target kinase activity of tubulin inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell lines at high concentrations of our tubulin inhibitor, which doesn't seem to correlate with its expected antimitotic activity. What could be the cause?

A2: At high concentrations, the observed cytotoxicity may be due to off-target effects, where the inhibitor interacts with unintended molecular targets besides tubulin.[1] This is a known phenomenon for many small molecule inhibitors. These off-target interactions, such as inhibition of key cellular kinases, can lead to various cellular toxicities that are independent of the primary mechanism of action.[1]

Q2: What are some common off-target effects associated with tubulin inhibitors?

A2: Common off-target effects of tubulin inhibitors can lead to a range of toxicities. These include the inhibition of key cellular kinases, which can disrupt various signaling pathways.[1][2] This can lead to unexpected cell morphology changes or cell death phenotypes.[1]

Q3: How can we identify which kinases are being inhibited by our tubulin inhibitor?

A3: Comprehensive kinase profiling is a crucial step in identifying off-target kinase interactions.[2] This can be achieved through various methods, including:

  • Biochemical Kinase Panel Screening: Screening the compound against a large panel of purified kinases to determine its inhibitory activity against each.[3][4][5][6] Services like KINOMEscan® offer broad kinase profiling.[7][8][9]

  • Cell-Based Assays: Using techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to assess target engagement within a cellular context.[2]

  • Chemical Proteomics: Employing affinity-based chemical proteomics to pull down interacting protein partners from a cell lysate.[2]

Q4: We are observing inconsistent IC50 values for our tubulin inhibitor across different cancer cell lines. Could this be related to off-target kinase activity?

A4: Yes, inconsistent IC50 values can be a result of off-target effects. The inhibitor might be interacting with a unique kinase or signaling pathway present in certain cell lines, leading to altered sensitivity.[1] It is also important to consider other factors like differential expression of tubulin isotypes or overexpression of drug efflux pumps.[1]

Q5: What strategies can we employ to minimize off-target kinase activity during drug development?

A5: Minimizing off-target effects is a key challenge in drug discovery. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor to improve its selectivity for tubulin over off-target kinases.

  • Computational Modeling: Using in silico methods to predict potential off-target interactions and guide the design of more selective inhibitors.[10]

  • Early and Iterative Kinase Profiling: Regularly screening compounds against a kinase panel throughout the drug discovery process to identify and mitigate off-target activities early on.[11]

  • Dose Optimization: Using the lowest effective concentration of the inhibitor that demonstrates a significant on-target effect while minimizing toxicity to normal cells.[12][13]

Troubleshooting Guides

Issue 1: Unexpected Cell Death Phenotype or Morphology Changes

  • Possible Cause: Off-target kinase inhibition leading to disruption of signaling pathways controlling cell survival and morphology.[1][14]

  • Troubleshooting Steps:

    • Kinase Profiling: Perform a broad kinase screen to identify potential off-target kinases.[1]

    • Signaling Pathway Analysis: Investigate the modulation of signaling pathways downstream of the identified off-target kinases using techniques like Western blotting or phospho-proteomics.[3]

    • Cell Morphology Analysis: Treat cells with the inhibitor and observe changes in cell shape over a short timeframe. Early changes in cell morphology can be indicative of direct tubulin targeting, whereas other phenotypes might suggest off-target effects.[14]

Issue 2: High Levels of Toxicity in Normal (Non-Cancerous) Cell Lines

  • Possible Cause: The inhibitor concentration is too high, leading to significant off-target kinase activity that affects normal cellular processes.[12]

  • Troubleshooting Steps:

    • Dose-Response Curve: Determine the IC50 values for both your cancer and normal cell lines to identify a selective concentration range.[12]

    • Reduce Incubation Time: Shorter exposure times may be sufficient to induce the desired effect in cancer cells while allowing normal cells to recover.[12]

    • Combination Therapy: Consider combining the tubulin inhibitor with other agents to potentially reduce the required dose and associated toxicity.[12]

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a Hypothetical Tubulin Inhibitor (Compound X)

Kinase TargetIC50 (nM)% Inhibition at 1 µMOn-Target/Off-Target
Tubulin Polymerization 25 98% On-Target
Aurora Kinase A15085%Off-Target
Aurora Kinase B20080%Off-Target
CDK1/Cyclin B50065%Off-Target
VEGFR21,20040%Off-Target
ABL1>10,000<10%Negligible
SRC>10,000<10%Negligible

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific compound and assay conditions.

Table 2: Comparison of Assay Formats for Kinase Profiling

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays
Radiometric AssaysMeasures the transfer of radiolabeled phosphate from ATP to a substrate.[6][15]Gold standard, directly measures enzyme activity, high sensitivity.[6][15]Requires handling of radioactive materials, lower throughput.
Luminescence-BasedMeasures ATP consumption or ADP production.[16]High-throughput, non-radioactive.[16]Indirect measurement, can be prone to interference.
TR-FRETMeasures the interaction between a donor and acceptor fluorophore upon substrate phosphorylation.[16][17]Homogeneous assay, high sensitivity.[17]Requires specific antibodies and labeled substrates.
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a protein upon ligand binding.[2]Confirms target engagement in a cellular environment.[2]Can be technically challenging, may not be suitable for all targets.
Phospho-ProteomicsMass spectrometry-based analysis of protein phosphorylation changes in response to inhibitor treatment.[3]Provides a global view of signaling pathway modulation.[3]Requires specialized equipment and bioinformatics expertise.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Luminescence-Based)

Objective: To determine the inhibitory activity of a tubulin inhibitor against a panel of purified kinases.

Materials:

  • Tubulin inhibitor stock solution (in DMSO)

  • Purified kinases

  • Kinase-specific substrates

  • ATP

  • Reaction buffer

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare serial dilutions of the tubulin inhibitor in the appropriate reaction buffer. Also, prepare a vehicle control (DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the reaction buffer.

  • Inhibitor Addition: Add the diluted tubulin inhibitor or vehicle control to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period (e.g., 60 minutes at 30°C).

  • ADP Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions. This reagent converts the ADP produced into a luminescent signal.[2]

  • Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each kinase.[2]

Protocol 2: Cell Cycle Analysis using Flow Cytometry

Objective: To assess the effect of a tubulin inhibitor on cell cycle distribution and identify potential deviations from the expected G2/M arrest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tubulin inhibitor

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the tubulin inhibitor or vehicle control for a predetermined time (e.g., 24 hours).[12]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.[12]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI signal will be proportional to the DNA content in each cell.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A significant increase in the G2/M population is expected for a tubulin inhibitor. Any deviation may suggest off-target effects.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway TubulinInhibitor Tubulin Inhibitor MicrotubuleDynamics Microtubule Dynamics Disruption TubulinInhibitor->MicrotubuleDynamics Inhibits OffTargetKinase Off-Target Kinase (e.g., Aurora Kinase) TubulinInhibitor->OffTargetKinase Inhibits MitoticSpindle Mitotic Spindle Defect MicrotubuleDynamics->MitoticSpindle G2M_Arrest G2/M Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DownstreamSignaling Downstream Signaling Pathway Disruption OffTargetKinase->DownstreamSignaling UnexpectedPhenotype Unexpected Phenotype (e.g., altered morphology, non-apoptotic cell death) DownstreamSignaling->UnexpectedPhenotype

Caption: On-target vs. potential off-target signaling pathways of a tubulin inhibitor.

Start Start: Unexpected Cytotoxicity or Phenotype Observed KinaseProfiling Perform Broad Kinase Profiling Start->KinaseProfiling IdentifyHits Identify Off-Target Kinase Hits KinaseProfiling->IdentifyHits NoHits No Significant Hits (Consider other mechanisms) IdentifyHits->NoHits No ValidateHits Validate Hits in Cell-Based Assays (e.g., Western Blot for downstream targets) IdentifyHits->ValidateHits Yes SAR_Optimization SAR & Computational Modeling to Improve Selectivity ValidateHits->SAR_Optimization DoseResponse Dose-Response Optimization SAR_Optimization->DoseResponse End End: Minimized Off-Target Activity DoseResponse->End

Caption: Experimental workflow for identifying and mitigating off-target kinase activity.

References

Validation & Comparative

A Comparative Analysis of Tubulin Inhibitors: Tubulin Inhibitor 28 versus Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanism of action of two tubulin inhibitors: Tubulin inhibitor 28 and the well-characterized natural product, combretastatin A-4. By presenting available experimental data, this document aims to inform researchers in the fields of oncology and drug discovery.

Introduction to Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. The dynamic nature of microtubules makes them a key target for anticancer drug development. Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.

Combretastatin A-4 is a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum. It is a potent microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This disruption of the microtubule network not only leads to mitotic arrest in cancer cells but also exhibits potent anti-vascular effects by targeting the tumor vasculature.[2][3]

This compound is also a tubulin polymerization inhibitor.[4] However, detailed information regarding its specific binding site and broad-spectrum antiproliferative activity is less prevalent in the public domain compared to combretastatin A-4.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and combretastatin A-4, focusing on their potency in inhibiting tubulin polymerization and their antiproliferative effects on cancer cells.

Table 1: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 / KdReference
This compoundTubulin Polymerization1.2 µM (IC50)[4]
Combretastatin A-4Tubulin Binding0.4 µM (Kd)[5]

Table 2: Antiproliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50Reference
This compoundMCF-7Breast Adenocarcinoma>10 µM[1]
Combretastatin A-4MCF-7Breast Adenocarcinoma0.003 µM[2]
Combretastatin A-4HT-29Colon Adenocarcinoma0.002 µM[2]
Combretastatin A-4A-549Lung Carcinoma0.004 µM[2]
Combretastatin A-4BFTC 905Bladder Cancer<0.004 µM[6]
Combretastatin A-4TSGH 8301Bladder Cancer<0.004 µM[6]

Based on the available data, combretastatin A-4 demonstrates significantly higher potency than this compound in both inhibiting tubulin function and suppressing the proliferation of cancer cells. The dissociation constant (Kd) for combretastatin A-4's binding to tubulin is in the sub-micromolar range, and its antiproliferative IC50 values against a variety of cancer cell lines are in the nanomolar range. In contrast, the IC50 for this compound's inhibition of tubulin polymerization is 1.2 µM, and its antiproliferative effect in MCF-7 cells is observed at concentrations greater than 10 µM.

Mechanism of Action and Cellular Effects

Both this compound and combretastatin A-4 function by inhibiting the polymerization of tubulin. This leads to the disruption of the microtubule network, a critical component of the cell's cytoskeleton.

cluster_inhibitors Tubulin Inhibitors cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Effects Tubulin_inhibitor_28 This compound Alpha_Beta_Tubulin α/β-Tubulin Dimers Tubulin_inhibitor_28->Alpha_Beta_Tubulin Inhibits Polymerization Combretastatin_A4 Combretastatin A-4 Combretastatin_A4->Alpha_Beta_Tubulin Inhibits Polymerization Microtubules Microtubules Alpha_Beta_Tubulin->Microtubules Polymerization Microtubules->Alpha_Beta_Tubulin Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for tubulin polymerization inhibitors.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Combretastatin A-4 has been shown to induce apoptosis in proliferating human endothelial cells, contributing to its anti-vascular activity.[7]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm.

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds (this compound, combretastatin A-4)

  • Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a known inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare a reaction mixture containing tubulin protein in General Tubulin Buffer supplemented with GTP.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include vehicle control (DMSO) and positive/negative controls.

  • Initiate the polymerization reaction by adding the tubulin mixture to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A-549)

  • Complete cell culture medium

  • Test compounds (this compound, combretastatin A-4)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

cluster_workflow Experimental Workflow for Potency Comparison Start Start Compound_Prep Prepare Stock Solutions (this compound & Combretastatin A-4) Start->Compound_Prep Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_Prep->Tubulin_Assay Cell_Culture Culture Cancer Cell Lines Compound_Prep->Cell_Culture Data_Analysis_Tubulin Calculate Tubulin Polymerization IC50 Tubulin_Assay->Data_Analysis_Tubulin Cell_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Cell_Assay Data_Analysis_Cell Calculate Antiproliferative IC50 Cell_Assay->Data_Analysis_Cell Comparison Compare Potency Data Data_Analysis_Tubulin->Comparison Data_Analysis_Cell->Comparison Conclusion Draw Conclusions on Relative Potency Comparison->Conclusion

Workflow for comparing the potency of tubulin inhibitors.

Conclusion

References

A Comparative Analysis of Tubulin Inhibitors: 28 (ABT-751) vs. Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy by disrupting microtubule dynamics, which are critical for cell division. This guide provides a detailed comparison of two such inhibitors: Tubulin inhibitor 28, also known as ABT-751, and the classical mitotic agent, colchicine. Both compounds target the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of these two agents.

Quantitative Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of ABT-751 and colchicine against a panel of human cancer cell lines.

Cell LineCancer TypeThis compound (ABT-751) IC50Colchicine IC50
BFTC905Urinary Bladder Urothelial Carcinoma0.4 µM (72h)[4]Not Reported
J82Urinary Bladder Urothelial Carcinoma0.37 µM (72h)[4]Not Reported
Neuroblastoma Cell LinesNeuroblastoma0.6–2.6 μM[2]Not Reported
Other Solid Tumor Cell LinesVarious0.7–4.6 μM[2]Not Reported
Melanoma Cell LinesMelanoma208.2–1007.2 nM[5]Not Reported

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanism of Action: A Shared Target

Both ABT-751 and colchicine exert their cytotoxic effects by binding to the colchicine site on β-tubulin.[1][2][3] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis or programmed cell death.[1]

Experimental Protocols: Determining IC50 Values

The IC50 values presented in this guide are typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: The following day, the cells are treated with a range of concentrations of the tubulin inhibitor (either ABT-751 or colchicine), typically in serial dilutions. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, often 48 or 72 hours, to allow the compound to exert its effect.[4]

  • MTT Addition: After incubation, a solution of MTT is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[6]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for IC50 determination and the signaling pathway of these tubulin inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation Calculate % Viability readout->calculation plotting Dose-Response Curve calculation->plotting ic50 Determine IC50 plotting->ic50

Caption: Experimental workflow for determining IC50 values.

signaling_pathway cluster_drug Tubulin Inhibitors cluster_cellular Cellular Events cluster_outcome Cellular Outcome inhibitor ABT-751 / Colchicine tubulin β-Tubulin inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Signaling pathway of tubulin inhibitors.

References

Head-to-Head Comparison of Diaryl Disulfide Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of diaryl disulfide compounds as inhibitors of tubulin polymerization. Diaryl disulfides represent a class of molecules that structurally mimic Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules by binding to the colchicine site on β-tubulin. By interfering with microtubule dynamics, these agents induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.

This document summarizes the available quantitative data on the inhibitory activities of a series of halogenated diaryl disulfides, provides detailed protocols for key comparative experiments, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of a series of symmetric, halogen-substituted diaryl disulfide analogs of Combretastatin A-4. The data is compiled from published research and presented for comparative analysis.

Table 1: Inhibition of Tubulin Polymerization

This table presents the half-maximal inhibitory concentration (IC50) of diaryl disulfide compounds for tubulin polymerization. Lower values indicate higher potency.

Compound IDHalogen SubstitutionTubulin Polymerization IC50 (µM)[1][2]
2a 2-Fluoro2.4
2b 3-Fluoro5.1
2c 4-Fluoro1.8
2d 2-Chloro2.0
2e 3-Chloro3.4
2f 4-Chloro3.8
2g 2-Bromo1.2
2h 3-Bromo2.8
2i 4-Bromo3.3
CA-4 Reference0.54

Table 2: Cytotoxicity in Human Breast Cancer (MCF-7) Cells

This table presents the half-maximal inhibitory concentration (IC50) of the diaryl disulfide compounds against the MCF-7 human breast adenocarcinoma cell line.

Compound IDHalogen SubstitutionCytotoxicity IC50 (µM) vs. MCF-7 Cells[2]
2a 2-Fluoro> 10
2b 3-Fluoro> 10
2c 4-Fluoro> 10
2d 2-Chloro> 10
2e 3-Chloro> 10
2f 4-Chloro10.0
2g 2-Bromo> 10
2h 3-Bromo> 10
2i 4-Bromo> 10
CA-4 Reference0.0028

Note: The cytotoxicity data for this series of diaryl disulfides is limited. While potent as tubulin polymerization inhibitors, their cellular activity in this specific assay was not as pronounced as the reference compound, CA-4.

Signaling Pathway and Experimental Workflow

Mechanism of Action:

Diaryl disulfide tubulin inhibitors are designed as mimics of Combretastatin A-4 and are believed to bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics is a critical event, as microtubules are essential for the formation of the mitotic spindle during cell division. This interference activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Diaryl_Disulfide_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus DDS Diaryl Disulfide Inhibitor Tubulin α/β-Tubulin Heterodimers DDS->Tubulin Binds to Colchicine Site MT Microtubule (Polymerized) DDS->Inhibit Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Triggers Inhibit->Tubulin Inhibition

Mechanism of action for colchicine-site tubulin inhibitors.

Experimental Workflow:

A systematic workflow is essential for the head-to-head comparison of novel tubulin inhibitors. The process begins with a primary biochemical assay to confirm direct interaction with tubulin, followed by cell-based assays to determine cytotoxicity and elucidate the mechanism of action at a cellular level.

Experimental_Workflow start Select Diaryl Disulfide Compounds for Comparison assay1 Tubulin Polymerization Assay (Biochemical) start->assay1 assay2 Cell Viability Assay (e.g., MTT, WST-1) start->assay2 data1 Determine Tubulin IC50 Values assay1->data1 analysis Comparative Data Analysis (Potency & Efficacy) data1->analysis data2 Determine Cytotoxicity IC50 Values assay2->data2 data2->analysis assay3 Cell Cycle Analysis (Flow Cytometry) data3 Quantify G2/M Phase Arrest assay3->data3 data3->analysis analysis->assay3 For potent compounds end Identify Lead Compound(s) analysis->end

A typical experimental workflow for comparing tubulin inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Tubulin Polymerization Assay (Turbidity-Based)

This cell-free assay directly measures the effect of an inhibitor on the polymerization of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

  • Materials:

    • Purified tubulin protein (≥99%, e.g., from bovine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM stock)

    • Glycerol

    • Test compounds (diaryl disulfides) and control compounds (e.g., CA-4, Nocodazole) dissolved in DMSO.

    • 96-well, half-area, UV-transparent microplates

    • Temperature-controlled microplate reader capable of kinetic reads at 340 nm.

  • Procedure:

    • Preparation: Thaw all reagents on ice. Prepare a 10x working stock of test and control compounds by diluting a high-concentration stock in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Tubulin Mix Preparation: On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep this mix on ice at all times.

    • Assay Initiation: Pre-warm the microplate reader to 37°C. Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of the 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Data Acquisition: Immediately place the plate in the 37°C microplate reader and begin kinetic measurement. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

    • Data Analysis: Plot absorbance (OD 340 nm) versus time for each concentration. Determine the Vmax (maximum rate) of polymerization from the slope of the linear phase. Calculate the percentage of inhibition relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds and vehicle control (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the diaryl disulfide compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include untreated and vehicle-only control wells.

    • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the inhibitor causes arrest at a specific phase.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the diaryl disulfide inhibitor at its IC50 or 2x IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C overnight.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events per sample.

    • Data Analysis: Use appropriate software to generate a histogram of DNA content (PI fluorescence). Gate the cell population to exclude doublets and debris. Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated samples to the control.

References

Defeating Drug Resistance: A Comparative Analysis of Novel Tubulin Inhibitors in Taxane-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of taxane resistance is a significant clinical challenge. This guide provides a comparative overview of the efficacy of novel tubulin inhibitors, with a focus on their ability to overcome resistance to taxane-based chemotherapies like paclitaxel and docetaxel. We will use Sabizabulin (VERU-111) and CH-2-77 as representative next-generation tubulin inhibitors that demonstrate significant promise in preclinical models of taxane-resistant cancers.

Taxanes, which stabilize microtubules and induce mitotic arrest, are a cornerstone of cancer therapy.[1] However, their effectiveness is often limited by the development of resistance, which can be driven by mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), mutations in the β-tubulin subunit, or alterations in tubulin isotype expression.[2][3] Novel tubulin inhibitors that bind to different sites on the tubulin protein, such as the colchicine-binding site, can circumvent these resistance mechanisms.[4][5]

Comparative Efficacy in Taxane-Resistant Cell Lines

Novel tubulin inhibitors like Sabizabulin and CH-2-77, which target the colchicine-binding site, have shown potent activity in cancer cell lines that have developed resistance to paclitaxel.[6][7][8] This is a critical advantage in the development of new cancer therapeutics.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Sabizabulin (VERU-111) and CH-2-77 compared to paclitaxel in both taxane-sensitive and taxane-resistant cancer cell lines. The data clearly demonstrates the ability of these novel inhibitors to maintain their potency in resistant models.

Cell LineCancer TypeResistance StatusCompoundIC50 (nM)
MDA-MB-231Triple-Negative Breast CancerPaclitaxel-SensitivePaclitaxel3.1 - 4.6
Sabizabulin (VERU-111)8.2 - 9.6
CH-2-77~3
HCI-10-Luc2Triple-Negative Breast Cancer (PDX)Paclitaxel-ResistantSabizabulin (VERU-111)low nM range
Paclitaxel-Resistant TNBCTriple-Negative Breast CancerPaclitaxel-ResistantCH-2-77~3
A549Lung CancerPaclitaxel-SensitiveVERU-111low nM range
A549/TxRLung CancerPaclitaxel-ResistantVERU-111low nM range
PC3Prostate CancerPaclitaxel-SensitiveVERU-111low nM range
PC3-TXRProstate CancerPaclitaxel-ResistantVERU-111low nM range

Data synthesized from preclinical studies.[6][7][8][9][10]

Mechanism of Action and Signaling Pathways

Taxanes and novel colchicine-binding site inhibitors have distinct mechanisms of action on microtubule dynamics. Understanding these differences is key to appreciating why novel inhibitors are effective in taxane-resistant settings.

cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Polymerization->Microtubule Polymerization->Mitotic Arrest Depolymerization->Tubulin Dimers Taxanes Taxanes Taxanes->Microtubule Stabilize (Inhibit Depolymerization) Novel Inhibitors (e.g., Sabizabulin) Novel Inhibitors (e.g., Sabizabulin) Novel Inhibitors (e.g., Sabizabulin)->Polymerization Inhibit Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1. Comparative mechanism of action of taxanes and novel tubulin inhibitors.

Taxane resistance often involves the upregulation of P-glycoprotein, a drug efflux pump that actively removes taxanes from the cancer cell. Colchicine-binding site inhibitors are typically not substrates for P-glycoprotein, allowing them to accumulate in the cell and exert their cytotoxic effects.[10]

cluster_0 Taxane-Resistant Cancer Cell P-glycoprotein P-glycoprotein Extracellular Space Extracellular Space P-glycoprotein->Extracellular Space Efflux Taxane Taxane Intracellular Space Intracellular Space Taxane->Intracellular Space Enters Cell Novel Inhibitor Novel Inhibitor Novel Inhibitor->Intracellular Space Enters & Accumulates Intracellular Space->P-glycoprotein Binds

Figure 2. Overcoming P-glycoprotein-mediated taxane resistance.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel anticancer compounds.

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Taxane-sensitive and taxane-resistant cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Test compounds (e.g., Sabizabulin, Paclitaxel)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[11]

  • MTS Reagent Addition: Following the incubation period, add MTS reagent to each well.

  • Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[11]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Test compounds

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.

  • Add the test compound or vehicle control to the wells of a 96-well plate.

  • Initiate polymerization by warming the plate to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[12][13]

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compounds.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.[14][15]

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[14]

Experimental Workflow

The preclinical evaluation of a novel tubulin inhibitor in taxane-resistant models typically follows a structured workflow.

cluster_0 Cellular Assays A In Vitro Screening (IC50 in sensitive & resistant lines) B Mechanism of Action Studies A->B C In Vivo Efficacy Studies (Xenograft models) B->C B1 Tubulin Polymerization Assay B2 Cell Cycle Analysis B3 Apoptosis Assay D Toxicity Assessment C->D E Lead Optimization D->E

Figure 3. Preclinical evaluation workflow for novel tubulin inhibitors.

References

Navigating Resistance: A Comparative Analysis of Combretastatin A-4's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, overcoming multidrug resistance is a critical challenge in cancer therapy. Tubulin inhibitors, a cornerstone of chemotherapy, are often rendered ineffective by various resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of Combretastatin A-4 (CA-4), a potent tubulin inhibitor that targets the colchicine-binding site, against other classes of tubulin-targeting agents. Understanding these profiles is essential for developing next-generation therapeutics capable of circumventing clinical resistance.

Comparative Cytotoxicity in Resistant Cancer Cells

The development of resistance to one tubulin inhibitor can confer cross-resistance to others, but this is not always the case. Agents that bind to the colchicine site on β-tubulin, like Combretastatin A-4, have shown promise in overcoming resistance mechanisms that affect taxanes and vinca alkaloids.[1][2] The following table summarizes the in vitro cytotoxic activity of CA-4 compared to paclitaxel (a taxane-site binder) and vinblastine (a vinca-site binder) in a drug-sensitive human non-small cell lung carcinoma cell line (H460) and its derived resistant sublines.

Table 1: Comparative IC50 Values and Resistance Factors

Cell LineDrugPrimary Resistance MechanismIC50 (nM)Resistance Factor (RF)¹
H460 Combretastatin A-4- (Parental)7.3-
(Sensitive)PaclitaxelNot Reported-
VinblastineNot Reported-
C30 Combretastatin A-4 CA-4 Adapted 19 2.6
PaclitaxelNot ReportedNot Reported
VinblastineNot ReportedNot Reported
P30 Combretastatin A-4Paclitaxel AdaptedNot ReportedNot Reported
Paclitaxel >30 >10 (relative to initial)
VinblastineNot ReportedNot Reported
V30 Combretastatin A-4Vinblastine AdaptedNot ReportedNot Reported
PaclitaxelNot ReportedNot Reported
Vinblastine >30 >5 (relative to initial)

¹Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (H460) cell line. Data is adapted from studies on H460 lung carcinoma cells.[3] A lower RF indicates less resistance. The results show that the rate of resistance development to CA-4 was slower than that for paclitaxel.[3]

Unraveling the Mechanisms of Resistance

Resistance to tubulin-targeting agents is a multifaceted problem.[4] The primary mechanisms include:

  • Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively expel drugs from the cell, reducing their intracellular concentration. This is a major resistance mechanism for taxanes and vinca alkaloids.[5]

  • Alterations in Tubulin Isotypes: Human cells express several β-tubulin isotypes. Overexpression of the βIII-tubulin isotype is frequently linked to resistance to both taxanes and vinca alkaloids, as it can alter microtubule dynamics.[3][6]

  • Tubulin Gene Mutations: Point mutations in the genes encoding α- or β-tubulin can change the drug-binding site, lowering the inhibitor's efficacy.[7]

Colchicine-site inhibitors like CA-4 are often poor substrates for P-gp, allowing them to bypass this common resistance pathway and retain activity in multidrug-resistant cells.[8]

Caption: Key mechanisms of cellular resistance to tubulin-targeting anticancer drugs.

Experimental Protocols

The determination of cytotoxic activity and cross-resistance profiles relies on standardized in vitro assays. Below is a detailed protocol for a typical cell viability assay used to generate IC50 data.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Cancer cell lines (both the parental sensitive line and the resistant sublines) are cultured in appropriate growth medium.

    • Cells are harvested during the exponential growth phase and counted.

    • Cells are seeded into 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment:

    • A serial dilution of each tubulin inhibitor (e.g., Combretastatin A-4, Paclitaxel, Vincristine) is prepared in the culture medium.

    • The medium from the cell plates is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.

    • Plates are incubated for a specified duration, typically 48 to 72 hours.[9]

  • Cell Viability Assessment:

    • After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.[10]

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

    • The medium is carefully removed, and 150 µL of a solubilizing agent like DMSO is added to each well to dissolve the crystals.[11]

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[10]

    • The raw absorbance data is converted to percentage viability relative to the vehicle-treated control cells (considered 100% viable).[12]

    • The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[12]

G Experimental Workflow for Cross-Resistance Profiling cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Select Parental & Resistant Cell Lines culture Culture Cells to Exponential Growth Phase start->culture seed Seed Cells into 96-Well Plates culture->seed treat Treat Cells with Compounds (e.g., 48-72 hours) seed->treat dilute Prepare Serial Dilutions of Test Compounds dilute->treat add_mtt Add MTT Reagent (Incubate 2-4 hours) treat->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read normalize Normalize Data to Vehicle Control read->normalize plot Plot Dose-Response Curves normalize->plot calculate Calculate IC50 Values plot->calculate compare Determine Resistance Factors (RF) calculate->compare

Caption: Workflow for determining the IC50 values and cross-resistance of tubulin inhibitors.

References

Validating the Colchicine-Binding Site Interaction of Tubulin Inhibitor 28: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulin inhibitor 28's performance against other colchicine-binding site inhibitors, supported by experimental data and detailed protocols.

This compound, also known as PIB-SO, is a synthetic small molecule designed as an analog of Combretastatin A-4 (CA-4). Like its parent compound, this compound exerts its anti-cancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. This guide delves into the experimental validation of this interaction, offering a comparative analysis with other well-established colchicine-site inhibitors.

Quantitative Comparison of Inhibitor Performance

The efficacy of tubulin inhibitors is primarily assessed by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for this compound and a selection of other colchicine-binding site inhibitors.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound (PIB-SO) 1.2 [1]
Combretastatin A-4 (CA-4)0.54 - 2.12[2][3]
Colchicine2.68 - 10.6[2][3]
PodophyllotoxinNot explicitly quantified in the provided abstracts
NocodazoleNot explicitly quantified in the provided abstracts
Indole Derivative (Compound 97)0.79[4]
Quinoline-Indole Derivative (St. 43)2.09[2]
Naphthalene-Chalcone Derivative (St. 54)~8[2]

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., tubulin concentration, buffer composition, temperature). The data presented here is for comparative purposes and is compiled from various sources.

Table 2: Cytotoxicity (IC50) against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (PIB-SO) MCF-7Breast>10[1]
Combretastatin A-4 (CA-4)VariousVariousNanomolar to low micromolar range[3]
ColchicineVariousVariousNanomolar to low micromolar range[2]
Quinoline-Indole Derivative (St. 42)HepG2, KB, HCT-8, MDA-MB-231, H22Various<0.01[2]
Naphthalene-Chalcone Derivative (St. 54)MCF-7Breast1.42[2]

Note: The cytotoxic activity of tubulin inhibitors is cell-line dependent. This table provides a selection of reported values to illustrate the general potency of these compounds.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the inhibitory effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound) and control inhibitors (e.g., Combretastatin A-4, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Prepare serial dilutions of the test and control compounds in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Add the compound dilutions to the wells of a pre-warmed 96-well plate. Include a vehicle control (solvent only).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Colchicine-Binding Assay (Fluorescence-Based)

This assay confirms that a test compound binds to the colchicine-binding site on tubulin.

Principle: The fluorescence of a colchicine-site-specific fluorescent probe, such as 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (MTC), is enhanced upon binding to tubulin. A compound that competes for the same binding site will displace the fluorescent probe, resulting in a decrease in fluorescence intensity.

Materials:

  • Purified tubulin protein

  • MTC or another suitable fluorescent colchicine-site probe

  • Assay Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

  • Test compound (this compound) and unlabeled colchicine as a positive control

  • Fluorometer.

Procedure:

  • Prepare a solution of tubulin (e.g., 2 µM) and MTC (e.g., 5 µM) in the assay buffer.

  • Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Measure the baseline fluorescence of the tubulin-MTC complex.

  • Add increasing concentrations of the test compound or unlabeled colchicine to the mixture.

  • Incubate to allow for competitive binding to occur.

  • Measure the fluorescence intensity at each concentration of the competitor.

  • A decrease in fluorescence indicates displacement of the probe.

  • Calculate the binding affinity (Ki) of the test compound by analyzing the displacement data.

Cell-Based Assays

1. Cell Proliferation (MTT) Assay:

This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Cell Cycle Analysis:

This assay determines the effect of the inhibitor on cell cycle progression.

Principle: Tubulin inhibitors that disrupt microtubule formation cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells, fix them in ethanol, and treat with RNase.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates the activity of a tubulin polymerization inhibitor.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and procedures described, the following diagrams were generated using the DOT language.

Mechanism of Tubulin Polymerization and Inhibition cluster_0 Tubulin Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibitor 28 Inhibitor 28 Microtubule->Tubulin Dimers Depolymerization Inhibitor 28->Tubulin Dimers

Caption: Mechanism of Tubulin Polymerization and Inhibition by this compound.

Experimental Workflow for Inhibitor Validation cluster_invitro In Vitro Characterization cluster_cellbased Cellular Effects Start Start InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased PolymerizationAssay Tubulin Polymerization Assay InVitro->PolymerizationAssay BindingAssay Competitive Binding Assay InVitro->BindingAssay ProliferationAssay Cell Proliferation (MTT) Assay CellBased->ProliferationAssay CellCycleAssay Cell Cycle Analysis CellBased->CellCycleAssay DataAnalysis Data Analysis & Comparison Conclusion Conclusion DataAnalysis->Conclusion PolymerizationAssay->DataAnalysis BindingAssay->DataAnalysis ProliferationAssay->DataAnalysis CellCycleAssay->DataAnalysis

Caption: Experimental Workflow for Validating this compound.

Logical Relationship of Inhibitor Effects InhibitorBinding Inhibitor 28 binds to Colchicine Site on Tubulin PolymerizationInhibition Inhibition of Tubulin Polymerization InhibitorBinding->PolymerizationInhibition MicrotubuleDisruption Disruption of Microtubule Dynamics PolymerizationInhibition->MicrotubuleDisruption CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Cascade of Cellular Events Induced by this compound.

References

A Comparative Analysis of Tubulin Inhibitor 28 and Other Mitotic Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tubulin inhibitor 28 with other well-established mitotic inhibitors. This document outlines the mechanism of action, presents available quantitative data, and includes detailed experimental protocols for key comparative assays.

Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic process of microtubule formation essential for cell division. These agents disrupt the cell cycle, leading to apoptosis in rapidly proliferating cancer cells. Tubulin, the protein subunit of microtubules, is a key target for these inhibitors, which are broadly classified as either microtubule stabilizing or destabilizing agents. This guide focuses on the comparative analysis of a specific tubulin destabilizer, this compound, in the context of other widely used mitotic inhibitors.

Introduction to this compound

This compound, also identified as compound 2g, is a potent inhibitor of tubulin polymerization.[1] Its chemical identity is 1-BROMO-2-[(2-BROMOPHENYL)DISULFANYL]BENZENE, with the CAS number 71112-91-9 and a molecular formula of C12H8Br2S2. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 1.2 µM in tubulin polymerization assays.[1] In terms of its anti-proliferative effects, it has shown an IC50 value of greater than 10 µM in MCF-7 breast cancer cells.[1]

Mechanism of Action: A Comparative Overview

Mitotic inhibitors primarily function by disrupting the normal dynamics of microtubule assembly and disassembly. This process is critical for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division.

This compound and other Colchicine-Binding Site Inhibitors: These compounds act as microtubule destabilizers. They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][4] This leads to the disruption of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis.[3]

Paclitaxel (Taxanes): In contrast, paclitaxel is a microtubule-stabilizing agent. It binds to a different site on β-tubulin, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization. This leads to the formation of abnormal, nonfunctional microtubule bundles, which also results in mitotic arrest and apoptosis.[5]

Vincristine (Vinca Alkaloids): Vincristine, another microtubule destabilizer, binds to the vinca binding site on β-tubulin. This binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their disassembly.[5] Similar to colchicine-site inhibitors, this disrupts the mitotic spindle and induces cell cycle arrest and apoptosis.

dot

Caption: Mechanisms of action for different classes of mitotic inhibitors.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the quantitative data for this compound and representative data for other mitotic inhibitors from the scientific literature. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Binding SiteReference
This compound 1.2Colchicine (presumed)[1]
Colchicine1.5 - 3.0Colchicine
PaclitaxelN/A (Enhances Polymerization)Taxane[5]
Vincristine0.5 - 1.5Vinca

Table 2: Anti-proliferative Activity (IC50 Values in Cancer Cell Lines)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
This compound >10 µMNot ReportedNot Reported[1]
Thiazole Analog (3b) 0.003 µM0.0017 µM0.038 µM[2]
Thiazole Analog (3d) 0.0017 µM0.002 µM0.02 µM[2]
Thiazole Analog (3e) 0.0017 µM0.002 µM0.038 µM[2]
Paclitaxel0.002 - 0.01 µM0.003 - 0.01 µM0.001 - 0.005 µM
Vincristine0.001 - 0.005 µM0.001 - 0.004 µM0.002 - 0.01 µM
Colchicine0.005 - 0.02 µM0.003 - 0.01 µM0.004 - 0.015 µM

Note: Data for Paclitaxel, Vincristine, and Colchicine are representative values from various sources and can vary depending on the specific study.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on those described in studies of thiazole-based tubulin inhibitors and are adaptable for the comparative analysis of this compound.[2][3]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, colchicine, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate reader with temperature control at 37°C and absorbance measurement at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate the polymerization by adding the tubulin solution containing GTP to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated by plotting the inhibition of polymerization against the compound concentration.

dot

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Tubulin Solution Prepare Tubulin Solution Mix in 96-well plate Mix in 96-well plate Prepare Tubulin Solution->Mix in 96-well plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Mix in 96-well plate Incubate at 37°C Incubate at 37°C Mix in 96-well plate->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Measure Absorbance (340 nm)->Plot Absorbance vs. Time Calculate IC50 Calculate IC50 Plot Absorbance vs. Time->Calculate IC50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a mitotic inhibitor.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • The cell populations are quantified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

dot

Apoptosis_Assay_Relationship cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection & Analysis cluster_populations Cell Populations Treat cells with inhibitor Treat cells with inhibitor Harvest and wash cells Harvest and wash cells Treat cells with inhibitor->Harvest and wash cells Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Harvest and wash cells->Stain with Annexin V-FITC & PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V-FITC & PI->Flow Cytometry Analysis Quantify Cell Populations Quantify Cell Populations Flow Cytometry Analysis->Quantify Cell Populations Viable Viable Quantify Cell Populations->Viable Early Apoptotic Early Apoptotic Quantify Cell Populations->Early Apoptotic Late Apoptotic/Necrotic Late Apoptotic/Necrotic Quantify Cell Populations->Late Apoptotic/Necrotic

Caption: Logical flow of an apoptosis assay using Annexin V/PI staining.

Conclusion

This compound is a potent inhibitor of tubulin polymerization. While direct comparative data with other mitotic inhibitors is limited, analysis of related compounds suggests that colchicine-binding site inhibitors can exhibit potent anti-proliferative and pro-apoptotic activity. The provided experimental protocols offer a robust framework for conducting direct comparative studies to further elucidate the efficacy and mechanism of action of this compound relative to established mitotic inhibitors like paclitaxel, vincristine, and colchicine. Such studies are crucial for the continued development of novel and effective cancer therapeutics.

References

In Vivo Showdown: Novel Tubulin Inhibitor 28 Challenges Standard Chemotherapy in Myelodysplastic Syndromes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – Researchers and drug development professionals are closely watching the performance of a novel tubulin polymerization inhibitor, designated as Tubulin inhibitor 28 (also known as PTC-028), as it demonstrates significant anti-tumor efficacy in a preclinical model of Myelodysplastic Syndromes (MDS). A pivotal study provides a head-to-head comparison of PTC-028 with the standard-of-care chemotherapy, decitabine, in a xenograft mouse model, revealing promising activity for the new agent, both alone and in synergy with existing treatments.

Myelodysplastic Syndromes are a group of cancers characterized by the inability of bone marrow to produce sufficient healthy blood cells. For higher-risk MDS, hypomethylating agents like decitabine are a cornerstone of treatment. Tubulin inhibitors, a class of anticancer drugs that disrupt the formation of microtubules essential for cell division, have shown efficacy in various hematological malignancies. PTC-028 is a novel small molecule that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

A recent study investigated the in vivo efficacy of PTC-028 in a well-established MDS xenograft model and compared its performance against decitabine. The findings from this crucial preclinical trial are summarized below, offering a direct comparison of these two therapeutic agents.

Comparative In Vivo Efficacy: PTC-028 vs. Decitabine

The study evaluated the anti-tumor activity of PTC-028 and decitabine, administered as single agents and in combination, in a xenograft model using the human MDS cell line MDS-L. Key efficacy parameters, including tumor growth inhibition and overall survival, were assessed.

Treatment GroupDosage and AdministrationKey Efficacy Outcomes
Vehicle Control N/AUncontrolled tumor growth
This compound (PTC-028) 12.5 mg/kg, administered orally twice a weekSignificantly inhibited tumor growth and prolonged overall survival compared to the vehicle control.[2]
Decitabine (Standard Chemotherapy) 0.5 mg/kg, administered intraperitoneally five times a weekShowed a modest but significant reduction in tumor burden compared to the vehicle control.
PTC-028 + Decitabine PTC-028: 12.5 mg/kg, oral, twice a weekDecitabine: 0.5 mg/kg, intraperitoneal, five times a weekDemonstrated a synergistic effect, significantly reducing tumor burden more effectively than either PTC-028 or decitabine alone and significantly prolonging overall survival.[1]

Mechanism of Action: A Disruptive Force in Cell Division

This compound (PTC-028) functions by directly binding to tubulin, the protein subunit of microtubules. This action prevents the polymerization of tubulin into microtubules, which are critical for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1]

cluster_0 Cellular Microtubule Dynamics cluster_1 Mechanism of this compound (PTC-028) cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Polymerization Microtubules->Tubulin Dimers Depolymerization PTC-028 PTC-028 PTC-028->Tubulin Dimers Binds to PTC-028->Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Mechanism of Action of this compound (PTC-028).

Experimental Protocols

The in vivo efficacy of this compound was evaluated using a robust and well-documented experimental design.

Xenograft Model:

  • Cell Line: MDS-L cells, a human myelodysplastic syndrome-derived cell line, engineered to express Akaluc (MDS-L/Akaluc) for bioluminescence imaging.[1]

  • Animal Model: NOG IL-3/GM-TG mice, which are immunodeficient and support the engraftment of human hematopoietic cells.[2]

  • Tumor Implantation: 1 x 10⁷ MDS-L/Akaluc cells were injected intravenously into irradiated mice.[2]

  • Treatment Initiation: Treatment commenced on day 27 post-transplantation.[2]

Drug Administration:

  • This compound (PTC-028): Administered orally at a dose of 12.5 mg/kg, twice a week for seven weeks.[2]

  • Decitabine: The standard chemotherapy regimen for MDS. While the direct comparative data is being fully elucidated, typical preclinical dosages are administered intraperitoneally.

  • Vehicle Control: The appropriate vehicle used for each drug was administered to the control group.

Endpoint Measurements:

  • Tumor Burden: Monitored by bioluminescence imaging to quantify photon counts from the Akaluc-expressing MDS-L cells.[2]

  • Overall Survival: Recorded from the first day of treatment until the time of death.[2]

Start Start Cell_Culture MDS-L/Akaluc Cell Culture Start->Cell_Culture Irradiation Irradiate NOG IL-3/GM-TG Mice (1.8 Gy) Start->Irradiation Injection Intravenous Injection of 1 x 10^7 MDS-L/Akaluc Cells Cell_Culture->Injection Irradiation->Injection Engraftment Tumor Engraftment (Day 27) Injection->Engraftment Randomization Randomize into Treatment Groups Engraftment->Randomization Treatment Administer Treatment for 7 Weeks - Vehicle - PTC-028 (12.5 mg/kg, p.o., 2x/week) - Decitabine - PTC-028 + Decitabine Randomization->Treatment Monitoring Monitor Tumor Burden (Bioluminescence) & Overall Survival Treatment->Monitoring Endpoint Data Analysis Monitoring->Endpoint End End Endpoint->End

Experimental Workflow for the In Vivo Efficacy Study.

This preclinical data suggests that this compound holds significant promise as a potential therapeutic agent for Myelodysplastic Syndromes. Its efficacy as a single agent and its synergistic activity with standard chemotherapy warrant further investigation in clinical settings. The detailed experimental protocol provided allows for the replication and further exploration of these findings by the scientific community.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tubulin Inhibitor 28

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and logistical precision is paramount when handling potent compounds like Tubulin inhibitor 28. This guide provides immediate, essential information for the safe operational handling and disposal of this compound, grounded in established protocols for cytotoxic and antineoplastic agents.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general safety protocols for handling tubulin inhibitors and other cytotoxic compounds used in cancer research. Always consult your institution's safety officer and specific internal protocols before handling any hazardous chemical.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to hazardous drugs like tubulin inhibitors are inhalation, skin absorption, and ingestion. Adherence to strict PPE protocols is crucial to minimize risk.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Double chemotherapy-tested nitrile gloves.[3]Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[3]
Gown Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs.[3]Protects against splashes and contamination of personal clothing.[4]
Eye Protection Safety goggles or a full-face shield.[3]Protects eyes from potential splashes or aerosols.
Respiratory Protection Work within a certified chemical fume hood or other containment primary engineering control (C-PEC).Minimizes inhalation exposure to aerosols or fine powders.

Operational Plan: Handling and Preparation

All handling of this compound should occur in a designated area to prevent cross-contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (e.g., Chemical Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Secure Area prep_compound 3. Prepare Compound (Weighing, Dissolving) don_ppe->prep_compound Safety First cell_culture 4. Cell Treatment prep_compound->cell_culture Administer Compound incubation 5. Incubation cell_culture->incubation analysis 6. Downstream Analysis incubation->analysis decontaminate 7. Decontaminate Work Surface analysis->decontaminate Experiment Complete doff_ppe 8. Doff PPE decontaminate->doff_ppe dispose_waste 9. Segregate and Dispose of Waste doff_ppe->dispose_waste tubulin_inhibitor This compound tubulin α/β-Tubulin Dimers tubulin_inhibitor->tubulin Binds to microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

References

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